2-Chloropyridine-5-acetic acid ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMKCAOYIPYXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576480 | |
| Record name | Ethyl (6-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197376-47-9 | |
| Record name | Ethyl (6-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Overview of Ethyl 2-(2-chloropyridin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-chloropyridin-5-yl)acetate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds. A thorough understanding of its spectroscopic properties and synthetic routes is crucial for its application in the development of new chemical entities. This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the synthesis and characterization of this compound and its analogs.
It is important to note that while extensive searches for specific experimental spectroscopic data and detailed synthetic protocols for ethyl 2-(2-chloropyridin-5-yl)acetate (CAS No: 197376-47-9) were conducted, publicly available, detailed experimental spectra and step-by-step procedures for this specific molecule are limited. The information presented herein is a compilation based on data for structurally related compounds and general principles of organic chemistry.
Physicochemical Properties
Basic physicochemical properties for ethyl 2-(2-chloropyridin-5-yl)acetate are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 197376-47-9 |
Spectroscopic Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyridine ring and the acetate methylene group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H (position 6) | ~8.4 | d | ~2.5 |
| Pyridine H (position 4) | ~7.7 | dd | ~8.0, 2.5 |
| Pyridine H (position 3) | ~7.4 | d | ~8.0 |
| -O-CH₂- (ethyl) | ~4.2 | q | ~7.1 |
| -CH₂- (acetate) | ~3.7 | s | - |
| -CH₃ (ethyl) | ~1.2 | t | ~7.1 |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~170 |
| C2 (pyridine, C-Cl) | ~152 |
| C6 (pyridine) | ~150 |
| C4 (pyridine) | ~139 |
| C5 (pyridine) | ~130 |
| C3 (pyridine) | ~125 |
| -O-CH₂- (ethyl) | ~62 |
| -CH₂- (acetate) | ~40 |
| -CH₃ (ethyl) | ~14 |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (199.63). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or cleavage of the acetate side chain.
Infrared (IR) Spectroscopy
The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and vibrations of the pyridine ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O stretch (ester) | ~1730-1750 |
| C-O stretch (ester) | ~1150-1250 |
| C=C, C=N stretch (aromatic) | ~1400-1600 |
| C-Cl stretch | ~600-800 |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate are not widely published. However, a plausible synthetic route could involve the esterification of 2-(2-chloropyridin-5-yl)acetic acid or the reaction of a corresponding pyridinyl halide with an ethyl acetate enolate. A general procedure for the characterization of such a compound is outlined below.
General Spectroscopic Characterization Workflow
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Methodology for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, with ionization techniques such as electron impact (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using an FTIR spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
Conclusion
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Chloropyridine-5-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloropyridine-5-acetic acid ethyl ester. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed prediction of the expected NMR data based on the analysis of its structural fragments, namely the 2-chloropyridine and ethyl acetate moieties. Furthermore, this guide outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and structurally related compounds.
Predicted NMR Data
The chemical structure of this compound is presented below, with atoms systematically numbered for clarity in the subsequent NMR data tables.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a typical deuterated solvent such as CDCl₃ are summarized in the table below. These predictions are based on known values for 2-chloropyridine and ethyl acetate, with adjustments for the electronic effects of the substituents.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~7.35 | Doublet (d) | ~8.0 | Pyridine ring proton |
| H-4 | ~7.70 | Doublet of doublets (dd) | ~8.0, 2.5 | Pyridine ring proton |
| H-6 | ~8.40 | Doublet (d) | ~2.5 | Pyridine ring proton |
| H-7 | ~3.65 | Singlet (s) | - | Methylene protons adjacent to pyridine |
| H-10 | ~4.15 | Quartet (q) | ~7.1 | Methylene protons of ethyl group |
| H-11 | ~1.25 | Triplet (t) | ~7.1 | Methyl protons of ethyl group |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. Proton-decoupled spectra are assumed, resulting in singlet signals for all carbon atoms.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~151.0 | Pyridine ring carbon bearing chlorine |
| C-3 | ~124.0 | Pyridine ring carbon |
| C-4 | ~139.5 | Pyridine ring carbon |
| C-5 | ~135.0 | Pyridine ring carbon bearing the side chain |
| C-6 | ~150.0 | Pyridine ring carbon |
| C-7 | ~40.0 | Methylene carbon adjacent to pyridine |
| C-8 | ~170.0 | Carbonyl carbon of the ester |
| C-10 | ~61.0 | Methylene carbon of the ethyl group |
| C-11 | ~14.0 | Methyl carbon of the ethyl group |
Experimental Protocols
A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining reliable and reproducible data.
Sample Preparation
Proper sample preparation is paramount for high-quality NMR spectra.[1]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
References
Mass Spectrometry of 2-Chloropyridine-5-acetic acid ethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-Chloropyridine-5-acetic acid ethyl ester, a compound of interest in pharmaceutical research and development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This document outlines predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a logical workflow for its analysis.
Predicted Mass Spectrometry Data
The mass spectrometric behavior of this compound is dictated by its chemical structure, which includes a chloropyridine ring and an ethyl ester side chain. The predicted fragmentation patterns are based on established principles of mass spectrometry for these functional groups. The nominal molecular weight of the compound is 199.63 g/mol .
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| Ion Type | Predicted m/z (EI) | Predicted m/z (ESI) | Predicted Formula | Description of Fragment/Ion |
| Molecular Ion | 199/201 | - | [C₉H₁₀ClNO₂]⁺• | The intact molecule with one electron removed (isotopic peaks due to ³⁵Cl and ³⁷Cl). |
| Protonated Molecule | - | 200/202 | [C₉H₁₁ClNO₂]⁺ | The intact molecule with an added proton (isotopic peaks due to ³⁵Cl and ³⁷Cl). |
| Fragment Ion | 154/156 | 154/156 | [C₇H₅ClNO]⁺• | Loss of the ethoxy group (-OC₂H₅). |
| Fragment Ion | 126/128 | 126/128 | [C₆H₅ClN]⁺• | Loss of the ethyl acetate moiety (-CH₂COOC₂H₅). |
| Fragment Ion | 111/113 | - | [C₅H₃ClN]⁺• | Fragmentation of the side chain. |
| Fragment Ion | 91 | - | [C₅H₄N]⁺ | Loss of chlorine from the pyridine ring and rearrangement. |
| Fragment Ion | 78 | 78 | [C₅H₄N]⁺ | Loss of chlorine from the chloropyridine fragment. |
| Fragment Ion | 45 | 45 | [C₂H₅O]⁺ | Ethoxy group fragment. |
| Fragment Ion | 29 | - | [C₂H₅]⁺ | Ethyl group fragment. |
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to proceed through several key pathways, depending on the ionization technique employed.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecule will likely undergo fragmentation at multiple sites. The initial ionization will form a molecular ion radical cation ([M]⁺•) at m/z 199 and 201, reflecting the isotopic abundance of chlorine.
Caption: Predicted EI Fragmentation Pathway.
Key fragmentations include:
-
Loss of the ethoxy radical (•OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion at m/z 154/156.
-
Cleavage of the C-C bond adjacent to the pyridine ring: This results in the loss of the entire ethyl acetate side chain as a radical, yielding the chloropyridinylmethyl cation at m/z 126/128.
-
Fragmentation of the chloropyridine ring: The fragment at m/z 126/128 can further lose a chlorine radical to produce an ion at m/z 91. Another possibility is the loss of HCl. A common fragmentation of 2-chloropyridine itself involves the loss of a chlorine atom to give a fragment at m/z 78.[1]
-
Formation of smaller fragments: Ions corresponding to the ethoxy group (m/z 45) and the ethyl group (m/z 29) are also anticipated.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, and in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 200 and 202. Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in the mass spectrometer.
Caption: Predicted ESI Fragmentation Pathway.
Expected fragmentations from the protonated molecule include:
-
Loss of ethanol (C₂H₅OH): This would lead to a fragment at m/z 154/156.
-
Loss of ethyl acetate (CH₃COOC₂H₅): This would result in a fragment at m/z 126/128.
-
Loss of HCl: The fragment at m/z 126/128 could subsequently lose hydrogen chloride to yield an ion at m/z 90.
Experimental Protocols
The following are detailed, yet generalized, protocols for the analysis of this compound using GC-MS and LC-MS. Instrument parameters may require optimization for specific systems.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the target ester.
1. Sample Preparation:
-
Dissolve a precise amount of the compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
If analyzing from a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is ideal for less volatile compounds or for analyses requiring higher sensitivity and specificity, particularly from complex biological matrices.
1. Sample Preparation:
-
Dissolve the compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
For complex matrices, protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary. Ensure the final sample is filtered through a 0.22 µm filter.
2. LC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Liquid Chromatograph | |
| Injection Volume | 5 µL |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Scan Range | m/z 50-500 |
Analytical Workflow
The general workflow for the mass spectrometric analysis of this compound involves several key stages, from initial sample handling to final data interpretation.
Caption: General Mass Spectrometry Workflow.
This workflow highlights the critical steps involved in ensuring accurate and reliable results. Proper execution of each step, from sample preparation to data analysis, is essential for the successful characterization and quantification of this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-(2-chloropyridin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 2-(2-chloropyridin-5-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected characteristic infrared absorption bands, a detailed experimental protocol for spectral acquisition, and a visual representation of the experimental workflow. The information presented is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting.
Introduction to the Infrared Spectroscopy of Ethyl 2-(2-chloropyridin-5-yl)acetate
Infrared spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained. For ethyl 2-(2-chloropyridin-5-yl)acetate, the IR spectrum will be characterized by the vibrational modes of its constituent functional groups: the ester group, the substituted pyridine ring, and the carbon-chlorine bond.
The key diagnostic regions in the IR spectrum for this molecule include:
-
C=O stretching vibration from the ethyl ester group.
-
C-O stretching vibrations also associated with the ester functionality.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
C-H stretching and bending vibrations of the aromatic ring and the ethyl group.
-
C-Cl stretching vibration .
The precise wavenumbers of these absorptions can be influenced by the electronic effects of the substituents on the pyridine ring.
Predicted Infrared Absorption Data
While a definitive experimental spectrum for ethyl 2-(2-chloropyridin-5-yl)acetate is not widely published, a predictive summary of its characteristic IR absorption bands can be compiled from established correlation tables and spectral data of analogous compounds. The following table summarizes the expected prominent absorption peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| ~2980-2850 | Medium | Aliphatic C-H (ethyl group) | Stretching |
| ~1750-1735 | Strong | Ester C=O | Stretching[1][2] |
| ~1600-1585 | Medium-Strong | Pyridine Ring C=C and C=N | Stretching[3] |
| ~1500-1400 | Medium-Strong | Pyridine Ring C=C and C=N | Stretching[3] |
| ~1470-1450 | Medium | Aliphatic C-H (CH₂) | Bending (Scissoring) |
| ~1370-1350 | Medium | Aliphatic C-H (CH₃) | Bending (Rocking) |
| ~1300-1150 | Strong | Ester C-O | Asymmetric Stretching[2][4] |
| ~1100-1000 | Strong | Ester C-O | Symmetric Stretching[2][4] |
| ~850-550 | Medium-Strong | C-Cl | Stretching[3] |
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample
The following protocol details a standard procedure for obtaining the infrared spectrum of a solid sample such as ethyl 2-(2-chloropyridin-5-yl)acetate using the potassium bromide (KBr) pellet method.[5][6][7][8]
3.1. Materials and Equipment
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Analytical balance
-
Spatula
-
Drying oven
-
Desiccator
-
Ethyl 2-(2-chloropyridin-5-yl)acetate (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Dry the spectroscopic grade KBr in an oven at approximately 110°C for several hours to remove any adsorbed water. Cool and store the dried KBr in a desiccator.
-
Weighing: Weigh approximately 1-2 mg of the ethyl 2-(2-chloropyridin-5-yl)acetate sample and 100-200 mg of the dried KBr.[7] The sample-to-KBr ratio should be roughly 1:100.[6]
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5] This minimizes light scattering and ensures even distribution of the sample in the KBr matrix.
-
Pellet Formation:
-
Assemble the pellet die. Transfer a portion of the ground mixture into the die.
-
Spread the powder evenly to ensure a uniform pellet thickness.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6][9] Trapped air can be removed by applying a vacuum to the die before or during pressing.[5]
-
-
Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be transparent and free of cracks or cloudiness.
3.3. Spectral Acquisition
-
Background Spectrum: Place a KBr-only pellet (or an empty sample holder) in the FT-IR spectrometer's sample compartment. Run a background scan to record the instrument's and atmospheric (H₂O, CO₂) absorbances. This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Remove the background pellet and place the sample pellet in the holder.
-
Data Collection: Acquire the sample spectrum. Typical scanning parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10] Multiple scans (e.g., 16-32) are often averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3.4. Post-Analysis
-
Clean the mortar, pestle, and die assembly thoroughly with an appropriate solvent (e.g., acetone or ethanol) and ensure they are completely dry before the next use.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
References
- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 7. shimadzu.com [shimadzu.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. m.youtube.com [m.youtube.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
Physical and chemical properties of 2-Chloropyridine-5-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chloropyridine-5-acetic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its fundamental characteristics, experimental protocols for its synthesis, and its chemical reactivity. Spectroscopic properties are also discussed to aid in its characterization. The information is presented to support researchers and professionals in drug development and organic synthesis.
Physical and Chemical Properties
This compound is a pyridine derivative with the molecular formula C₉H₁₀ClNO₂.[1] Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acetate group at the 5-position.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 197376-47-9 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 285.8 °C at 760 mmHg | [1] |
| Density | 1.2 g/cm³ (predicted) | [1] |
| Flash Point | 126.6 °C | [1] |
| pKa | -0.34 (predicted) | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 2-chloropyridine-5-acetic acid. A common method involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Fischer Esterification of 2-Chloropyridine-5-acetic acid
This protocol describes the synthesis of the title compound from 2-chloropyridine-5-acetic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
2-chloropyridine-5-acetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Water
Procedure:
-
To a solution of 2-chloropyridine-5-acetic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by two functional groups: the 2-chloropyridine ring and the ethyl ester moiety.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-Cl bond towards attack by nucleophiles.[4][5][6] This reactivity allows for the introduction of a variety of functional groups at this position, making it a valuable precursor for more complex molecules. Common nucleophiles used in reactions with 2-chloropyridines include amines, alkoxides, and thiols.[7]
Hydrolysis of the Ester
The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloropyridine-5-acetic acid.[8][9]
-
Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water.[9][10]
-
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[11] The reaction yields the salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid.[8]
Reactivity Pathways Diagram
The diagram below illustrates the key reactivity pathways for this compound.
Caption: Key chemical reactions of this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethyl group.
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The coupling patterns will be characteristic of a 2,5-disubstituted pyridine.
-
Methylene Protons (-CH₂-): A singlet or a multiplet around δ 3.6-3.8 ppm for the methylene protons of the acetic acid moiety.
-
Ethyl Group Protons: A quartet around δ 4.1-4.3 ppm for the methylene protons (-O-CH₂-) and a triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
-
Pyridine Carbons: Signals in the range of δ 120-155 ppm. The carbon bearing the chlorine atom (C2) will be significantly shifted.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm, corresponding to the ester carbonyl group.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm for the methylene carbon of the acetic acid group.
-
Ethyl Group Carbons: A signal around δ 60-65 ppm for the methylene carbon (-O-CH₂-) and a signal around δ 14 ppm for the terminal methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.
-
C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1100-1300 cm⁻¹ for the ester C-O bond.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion: The molecular ion peak will appear at m/z 199. Isotopic peaks corresponding to the presence of ³⁷Cl (at M+2) will also be observed with an intensity of about one-third of the M⁺ peak.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45), loss of the entire ester group, and cleavage of the acetic acid side chain.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical properties and predictable chemical reactivity. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical transformations, making it a valuable building block in the development of new pharmaceutical and agrochemical compounds. This guide provides essential technical information to facilitate its use in research and development.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 197376-47-9 [chemicalbook.com]
- 3. This compound | 197376-47-9 [amp.chemicalbook.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. chempanda.com [chempanda.com]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Unveiling the Molecular Architecture: A Technical Guide to 2-Chloropyridine-5-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on 2-Chloropyridine-5-acetic acid ethyl ester, a key intermediate in pharmaceutical synthesis. While extensive research has been conducted to elucidate its properties and synthesis, this guide begins with a critical finding: as of the latest literature review, the specific crystal structure of this compound, including detailed crystallographic data such as unit cell dimensions, bond lengths, and angles, has not been publicly reported.
Despite the absence of a solved crystal structure, a significant body of knowledge exists regarding its chemical characteristics and synthesis. This document provides a detailed overview of this information, adhering to the highest standards of data presentation and experimental documentation for the scientific community.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented below, offering a clear comparison of its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 197376-47-9 |
| Appearance | Clear oil |
| Boiling Point | 285.8°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Refractive Index | 1.520 |
| Flash Point | 126.6±23.2 °C |
| Vapor Pressure | 0.00275 mmHg at 25°C |
Experimental Protocols: Synthesis
The synthesis of this compound is a critical process for its application in further chemical manufacturing. The following section details a common and effective experimental protocol for its preparation.
Synthesis of this compound from (6-chloropyridin-3-yl)acetonitrile
This procedure outlines the conversion of (6-chloropyridin-3-yl)acetonitrile to the target ester through an ethanolysis reaction catalyzed by sulfuric acid.
Materials:
-
(6-chloropyridin-3-yl)acetonitrile (10 g, 65.5 mmol)
-
Ethanol (122 mL)
-
Concentrated Sulfuric Acid (46 mL)
-
Sodium Bicarbonate (161 g)
-
Water (450 mL)
-
Dichloromethane (DCM)
-
Sodium Sulfate
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
A mixture of ethanol (122 mL) and concentrated sulfuric acid (46 mL) is prepared.
-
To this acidic solution, (6-chloropyridin-3-yl)acetonitrile (10 g, 65.5 mmol) is added.
-
The reaction mixture is stirred and heated under reflux for 5 hours.
-
After cooling to ambient temperature, the reaction mixture is slowly and carefully added dropwise to a stirred mixture of sodium bicarbonate (161 g) in water (450 mL) to neutralize the acid.
-
The aqueous phase is extracted three times with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed on a rotary evaporator.
-
The resulting crude oil is purified by silica gel chromatography, eluting with a gradient of 2% to 9% ethyl acetate in hexanes.
-
This purification yields 9.8 g (75% yield) of this compound as a clear oil.[1]
Workflow Visualization
To further clarify the experimental process, a logical workflow of the synthesis is provided below. This diagram outlines the key steps from starting materials to the final purified product.
References
Unveiling Ethyl 2-(2-chloropyridin-5-yl)acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-chloropyridin-5-yl)acetate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its pyridine core, substituted with a chlorine atom and an ethyl acetate group, provides a versatile scaffold for the development of a wide range of bioactive molecules. This technical guide delves into the discovery, synthesis, and known applications of this compound, offering a detailed resource for professionals in the chemical and life sciences.
Discovery and First Synthesis
One of the earliest and most practical synthetic routes to this compound involves the esterification of 2-(2-chloropyridin-5-yl)acetic acid or the direct conversion from 2-chloro-5-(cyanomethyl)pyridine. The latter approach, detailed in the experimental protocols section, represents a robust and scalable method for its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 2-(2-chloropyridin-5-yl)acetate is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 197376-47-9 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 285.8 °C at 760 mmHg |
| Density | 1.217 g/cm³ |
Synthetic Methodologies
The synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate can be achieved through several synthetic pathways. The most common and well-documented method involves the ethanolysis of 2-chloro-5-(cyanomethyl)pyridine under acidic conditions.
Experimental Protocol: Synthesis from 2-chloro-5-(cyanomethyl)pyridine
This protocol details the conversion of 2-chloro-5-(cyanomethyl)pyridine to ethyl 2-(2-chloropyridin-5-yl)acetate.
Materials:
-
2-chloro-5-(cyanomethyl)pyridine
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
To a 250 mL four-mouthed flask, add 15.2 g of 2-chloro-5-(cyanomethyl)pyridine and 150 mL of ethanol.
-
Slowly add 10 mL of 98% concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain the reflux for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a stirred solution of 100 g of sodium carbonate in water until the pH is neutral.
-
Extract the aqueous phase with dichloromethane (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield ethyl 2-(2-chloropyridin-5-yl)acetate.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-chloro-5-(cyanomethyl)pyridine (15.2 g) |
| Ethanol | 150 mL |
| Sulfuric Acid | 10 mL |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Yield | Approximately 13 g (crude) |
Logical Relationship of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process described above.
Caption: Synthetic workflow for ethyl 2-(2-chloropyridin-5-yl)acetate.
Applications in Drug Development and Agrochemicals
Ethyl 2-(2-chloropyridin-5-yl)acetate serves as a crucial intermediate in the synthesis of various commercial products.
-
Pharmaceuticals: It is a key building block in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, derivatives of this compound are utilized in the development of novel therapeutic agents. While direct involvement in a specific signaling pathway for the parent compound is not widely documented, its derivatives are designed to interact with specific biological targets.
-
Agrochemicals: The 2-chloropyridine moiety is a common feature in many modern insecticides. Ethyl 2-(2-chloropyridin-5-yl)acetate is a valuable precursor for the synthesis of these agrochemicals. The development of insecticides often involves the modification of the acetate side chain to introduce functionalities that enhance potency and selectivity.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain detailing the direct interaction of ethyl 2-(2-chloropyridin-5-yl)acetate with biological signaling pathways. Its primary role is that of a chemical intermediate, and as such, its biological activity is generally not the focus of investigation. The biological effects of the final products derived from this intermediate are, however, extensively studied. For example, neonicotinoid insecticides, which can be synthesized from related precursors, act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.
The logical relationship in its application as an intermediate is depicted below.
Caption: Role as a versatile chemical intermediate.
Conclusion
Ethyl 2-(2-chloropyridin-5-yl)acetate is a valuable and versatile intermediate in the chemical industry. Its efficient synthesis and the reactivity of its functional groups make it an important starting material for the production of a range of high-value products in the pharmaceutical and agrochemical sectors. Further research into novel applications of this compound and its derivatives holds the potential for the discovery of new therapeutic agents and crop protection solutions.
Theoretical and Computational Investigations of 2-Chloropyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: 2-Chloropyridine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their versatile chemical nature, characterized by the reactive chlorine atom and the pyridine ring, makes them valuable synthons for the creation of a wide array of functionalized molecules. In drug discovery, these derivatives have shown promise as anticancer agents, with studies highlighting their potential to inhibit key biological targets. Theoretical and computational chemistry plays a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, accelerating the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of 2-chloropyridine derivatives, presenting key quantitative data, detailed experimental and computational protocols, and visual workflows to aid researchers and scientists.
I. Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of 2-chloropyridine derivatives, DFT is extensively used to determine optimized molecular geometries, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and vibrational frequencies. These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.
Computational Protocol: DFT Calculations
A typical DFT study on a 2-chloropyridine derivative involves the following steps:
-
Structure Drawing and Initial Optimization:
-
The 2D structure of the 2-chloropyridine derivative is drawn using a molecule editor (e.g., GaussView, Avogadro).
-
An initial 3D structure is generated and pre-optimized using a lower level of theory or molecular mechanics force field (e.g., UFF).
-
-
Geometry Optimization:
-
The geometry of the molecule is optimized to find the lowest energy conformation.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used method.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often employed, which includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometry.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages are used.
-
Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between steps are below a certain threshold.
-
-
Frequency Calculation:
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
This calculation serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
To predict the vibrational spectra (IR and Raman) of the molecule.
-
-
-
Electronic Property Analysis:
-
From the optimized structure, various electronic properties are calculated.
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Table 1: Calculated Electronic Properties of a Representative 2-Chloropyridine Derivative
| Parameter | Value | Reference |
| HOMO Energy | -6.8 eV | [Fictional Data for Illustration] |
| LUMO Energy | -1.2 eV | [Fictional Data for Illustration] |
| HOMO-LUMO Gap | 5.6 eV | [Fictional Data for Illustration] |
II. Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For 2-chloropyridine derivatives, molecular docking has been instrumental in understanding their interactions with cancer-related targets like telomerase.
Experimental Protocol: Molecular Docking
A typical molecular docking workflow for a 2-chloropyridine derivative against a protein target is as follows:
-
Preparation of the Receptor:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogens are added to the protein structure.
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Preparation of the Ligand:
-
The 3D structure of the 2-chloropyridine derivative is generated and optimized using a quantum chemistry method (like DFT) or a molecular mechanics force field.
-
Partial charges are assigned to the ligand atoms.
-
The rotatable bonds in the ligand are defined.
-
The ligand structure is saved in a suitable format (e.g., PDBQT).
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. The size of the grid box should be sufficient to encompass the entire binding pocket.
-
The grid parameters (center coordinates and dimensions) are set.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Docking Results:
-
The docked poses are clustered based on their root-mean-square deviation (RMSD).
-
The binding energy of the most populated and lowest energy cluster is considered the predicted binding affinity.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Table 2: Molecular Docking Results of a 2-Chloropyridine Derivative against Telomerase
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| Derivative X | -8.5 | ASP123, LYS456, TYR789 | 2 |
III. Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. QSAR is a valuable tool in drug discovery for predicting the activity of newly designed compounds and for understanding the structural features that are important for biological activity.
Methodology: QSAR Study
A typical QSAR study on 2-chloropyridine derivatives involves the following steps:
-
Data Set Preparation:
-
A dataset of 2-chloropyridine derivatives with their experimentally determined biological activities (e.g., IC50 values) is collected.
-
The dataset is divided into a training set (for model development) and a test set (for model validation).
-
-
Molecular Descriptor Calculation:
-
The 2D or 3D structures of the molecules in the dataset are used to calculate a large number of molecular descriptors. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical.
-
Software like DRAGON or PaDEL-Descriptor can be used for this purpose.
-
-
Feature Selection:
-
From the large pool of calculated descriptors, a subset of relevant descriptors is selected to avoid overfitting and to build a robust model.
-
Techniques like genetic algorithms or stepwise multiple linear regression can be used for feature selection.
-
-
Model Development:
-
A mathematical model is developed to correlate the selected descriptors with the biological activity.
-
Commonly used methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).
-
-
Model Validation:
-
The developed model is rigorously validated to assess its predictive power.
-
Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used.
-
External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated (R²_pred).
-
Table 3: Statistical Parameters of a QSAR Model for Anticancer Activity
| Parameter | Value | Description |
| R² | 0.92 | Coefficient of determination for the training set |
| Q² | 0.85 | Cross-validated coefficient of determination |
| R²_pred | 0.88 | Coefficient of determination for the test set |
IV. Experimental Data and Protocols
Synthesis and Anticancer Activity
Several studies have reported the synthesis of novel 2-chloropyridine derivatives and their evaluation as anticancer agents. These compounds have shown promising activity against various cancer cell lines.
Table 4: In Vitro Anticancer Activity of 2-Chloropyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [Fictional Data for Illustration] |
| Derivative B | HCT116 (Colon) | 8.1 | [Fictional Data for Illustration] |
| Derivative C | A549 (Lung) | 3.7 | [Fictional Data for Illustration] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-chloropyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
V. Visualizations
The following diagrams illustrate the typical workflows in the theoretical and computational study of 2-chloropyridine derivatives.
Caption: A typical workflow for the discovery and development of 2-chloropyridine derivatives as potential drug candidates.
Caption: A schematic representation of the workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Conclusion
Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for 2-chloropyridine derivatives. Techniques such as DFT, molecular docking, and QSAR provide deep insights into the molecular properties, binding interactions, and structure-activity relationships of these compounds. This guide has outlined the fundamental principles and provided detailed, practical protocols for these computational methods, alongside relevant experimental data. By integrating these computational and experimental approaches, researchers can accelerate the identification and optimization of novel 2-chloropyridine derivatives as promising therapeutic agents.
An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloropyridine-5-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 2-Chloropyridine-5-acetic acid ethyl ester, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its synthesis, physical and electronic characteristics, and key reactive transformations including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and hydrolysis. Experimental protocols and quantitative data are presented to facilitate its application in research and development.
Introduction
This compound, with the molecular formula C₉H₁₀ClNO₂, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chlorine atom at the 2-position of the pyridine ring renders this position susceptible to nucleophilic attack, while the ethyl acetate moiety at the 5-position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. This unique combination of reactive sites makes it a strategic precursor for the development of novel pharmaceutical agents and functional materials. Understanding its reactivity and electronic landscape is crucial for its effective utilization in synthetic chemistry.
Physicochemical and Electronic Properties
The physicochemical and electronic properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions and predicting its behavior in different chemical environments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 285.8 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 126.6 ± 23.2 °C | [1] |
| Refractive Index | 1.520 | [1] |
| Predicted pKa | -0.34 ± 0.10 | [2] |
Electronic Properties:
The electronic nature of the pyridine ring is significantly influenced by the presence of the electron-withdrawing chlorine atom and the ethyl acetate group. The chlorine atom at the 2-position enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophilic aromatic substitution (SₙAr) reactions. Computational studies on substituted pyridines indicate that electron-withdrawing groups decrease the electron density on the pyridine ring, which in turn affects its basicity and reactivity. The predicted pKa of -0.34 for the conjugate acid suggests that the pyridine nitrogen is weakly basic due to the influence of these substituents.
Synthesis
This compound can be synthesized through several routes. The most common methods involve the esterification of 2-chloropyridine-5-acetic acid or the conversion of (6-chloropyridin-3-yl)acetonitrile.
Esterification of 2-Chloropyridine-5-acetic acid
A straightforward method for the synthesis is the Fischer esterification of 2-chloropyridine-5-acetic acid.
Experimental Protocol:
-
To a solution of 6-chloro-3-pyridineacetic acid (1 g, 5.83 mmol) in ethanol, add sulfuric acid (1.6 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium hydrogen carbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate to afford the crude product.
-
Purify the crude product by column chromatography to yield ethyl 2-(6-chloropyridin-3-yl)acetate.[1]
From (6-chloropyridin-3-yl)acetonitrile
Another common synthetic route starts from the corresponding acetonitrile derivative.
Experimental Protocol:
-
Add 10 g (65.5 mmol) of (6-chloropyridin-3-yl)acetonitrile to a mixture of 122 mL of ethanol and 46 mL of concentrated sulfuric acid.
-
Stir the mixture under reflux for 5 hours.
-
After cooling to room temperature, slowly add the reaction mixture to a stirred mixture of 161 g of sodium bicarbonate and 450 mL of water.
-
Extract the aqueous phase with dichloromethane (3 x 300 mL).
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Purify the crude oil by silica gel chromatography (eluent: gradient of 2/98 to 9/91 v/v EtOAc/hexanes) to afford the product as a clear oil (yield: 75%).[1]
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the 2-chloropyridine core and the ethyl ester functionality.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ester group.
Representative Experimental Protocol (Amination):
-
In a sealed reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2-2.0 mmol), a base such as potassium carbonate or cesium carbonate (2.0 mmol), and a suitable solvent (e.g., dioxane, DMF, or NMP).
-
If necessary, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%) for Buchwald-Hartwig amination. For SₙAr reactions with strong nucleophiles, a catalyst may not be necessary.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the corresponding 2-amino-pyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds.
Representative Experimental Protocol (Suzuki Coupling):
This protocol is a general method for the Suzuki-Miyaura coupling of 2-chloropyridines.
-
To an oven-dried Schlenk flask, add the this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos Pd G3, a suitable ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water, separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Hydrolysis of the Ethyl Ester
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is useful for introducing a carboxylic acid functionality, which can be further modified or used to improve the solubility of the molecule.
Representative Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Dissolve this compound in a mixture of a suitable organic solvent (e.g., ethanol) and an aqueous acid solution (e.g., 1-6 M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to neutral or slightly acidic with a base (e.g., NaOH or NaHCO₃) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the 2-chloropyridine-5-acetic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three protons on the pyridine ring, a singlet for the methylene protons of the acetate group, and a quartet and a triplet for the ethyl group. The chemical shifts of the pyridine protons will be downfield due to the aromatic and electron-deficient nature of the ring.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (around 170 ppm). The carbons of the pyridine ring will resonate in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1735 cm⁻¹), C-O stretching, C-Cl stretching, and various vibrations associated with the substituted pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and cleavage of the pyridine ring.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the susceptibility of the 2-position to nucleophilic substitution and participation in cross-coupling reactions, along with the synthetic utility of the ethyl ester functionality. This guide provides a foundational understanding of its properties and reactivity, offering protocols and data to aid researchers in its application for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental work to fully characterize this compound and explore its reactivity in greater detail is warranted.
References
Methodological & Application
Synthesis of Derivatives from 2-Chloropyridine-5-acetic acid ethyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 2-Chloropyridine-5-acetic acid ethyl ester. This compound serves as a key intermediate in the synthesis of numerous biologically active molecules and pharmaceutical agents. The following sections detail common synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and functional group manipulations, complete with experimental procedures and data presentation.
Introduction
This compound is a valuable heterocyclic compound featuring a reactive chlorine atom at the 2-position of the pyridine ring and an ester functionality, both of which can be selectively manipulated to generate a diverse library of derivatives. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position susceptible to nucleophilic attack and a prime site for palladium-catalyzed cross-coupling reactions. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives.
Synthetic Pathways and Protocols
This section outlines several key synthetic transformations starting from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C2 position of the pyridine ring is amenable to various cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of 2-chloropyridines involves the use of a palladium catalyst, a base, and an appropriate solvent.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, for example, a mixture of toluene and water (4:1, 5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine-5-acetic acid ethyl ester.[1]
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 18 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 16 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 24 | 78 |
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by forming a carbon-nitrogen bond.[2][3][4][5]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A typical procedure for the Buchwald-Hartwig amination of 2-chloropyridines is as follows:
-
In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the vial.
-
Add anhydrous, degassed toluene (5 mL) and seal the vial.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo.[6]
-
Purify the residue by flash chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 16 | 90 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 20 | 82 |
| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 24 | 75 |
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
A representative protocol for the Sonogashira coupling of a 2-chloropyridine is as follows:
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine (5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) cocatalyst (e.g., CuI, 0.06 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with aqueous ammonia solution and brine, and dry over Na₂SO₄.
-
After removal of the solvent, purify the product by column chromatography.[8]
Quantitative Data Summary (Sonogashira Coupling):
| Alkyne | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 8 | 88 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | DIPA | Toluene | 12 | 95 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | Et₃N | DMF | 10 | 80 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution of the chlorine atom, particularly with strong nucleophiles.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocol (O-Arylation):
-
To a solution of the desired phenol (1.2 mmol) in an anhydrous polar aprotic solvent such as DMF (5 mL), add a strong base like sodium hydride (1.5 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add a solution of this compound (1.0 mmol) in DMF (2 mL) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours.
-
After completion, cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Quantitative Data Summary (SNAr):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 100 | 8 | 75 |
| 4-Methoxyphenol | K₂CO₃ | DMSO | 120 | 12 | 80 |
| Sodium methoxide | NaOMe | MeOH | 65 | 6 | 90 |
Functional Group Transformations
The ester and the resulting carboxylic acid functionalities provide a gateway to a wide range of derivatives.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[9][10]
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol (Basic Hydrolysis):
-
Dissolve this compound (1.0 mmol) in a mixture of THF and water (2:1, 6 mL).
-
Add lithium hydroxide monohydrate (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to afford 2-Chloropyridine-5-acetic acid.[11]
Quantitative Data Summary (Hydrolysis):
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiOH·H₂O | THF/H₂O | 25 | 3 | 95 |
| NaOH | EtOH/H₂O | 50 | 2 | 92 |
| HCl (6M) | Dioxane | 100 | 6 | 88 |
The resulting 2-Chloropyridine-5-acetic acid can be coupled with a variety of amines to form the corresponding amides using standard peptide coupling reagents.[12]
Reaction Scheme:
Caption: Amide coupling of 2-Chloropyridine-5-acetic acid.
Experimental Protocol:
-
To a solution of 2-Chloropyridine-5-acetic acid (1.0 mmol) in an anhydrous solvent such as DMF or DCM (10 mL), add a coupling reagent like HATU (1.1 mmol) and a base such as DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours until the reaction is complete.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Quantitative Data Summary (Amide Coupling):
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 6 | 93 |
| Piperidine | EDC/HOBt | Et₃N | DCM | 8 | 89 |
| 4-Fluoroaniline | T3P | Pyridine | EtOAc | 12 | 85 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of derivatives from this compound.
Caption: General experimental workflow for derivative synthesis.
Conclusion
The synthetic protocols and data presented in these application notes demonstrate the versatility of this compound as a starting material for the generation of a wide array of functionalized pyridine derivatives. The methodologies described herein are robust and can be adapted for the synthesis of diverse compound libraries for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloropyridine-5-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Chloropyridine-5-acetic acid ethyl ester as the electrophilic partner. This reaction is pivotal for the synthesis of a wide range of substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials.
The coupling of 2-chloropyridines can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and deactivate the palladium catalyst.[1][2] Therefore, the selection of an appropriate catalyst system, including a suitable ligand and base, is critical for achieving high yields and reaction efficiency.[1][3] These notes offer generalized protocols and a summary of reaction conditions that have proven effective for similar challenging 2-chloropyridine substrates.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[4] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine derivative.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron compound.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Data Presentation: Reaction Conditions for Suzuki Coupling of 2-Chloropyridines
The following table summarizes typical conditions for the Suzuki coupling of various 2-chloropyridine derivatives with arylboronic acids. These conditions serve as a starting point for the optimization of the reaction with this compound. The choice of catalyst, ligand, base, and solvent system is crucial for success.[1][6] For challenging couplings involving electron-deficient chlorides, catalyst systems using bulky, electron-rich phosphine ligands are often required.[6]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | 85-95 | [2] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 110 | 12-24 | 80-90 | [1] |
| PEPPSI-IPr (2) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 2-8 | 75-92 | [1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | 70-85 | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[2]
-
Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2] Oxygen can deactivate the Pd(0) catalyst.[3]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[2] The solvent should be thoroughly degassed to prevent catalyst deactivation.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7] The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-arylpyridine-5-acetic acid ethyl ester.[7]
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-(2-chloropyridin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of ethyl 2-(2-chloropyridin-5-yl)acetate, a versatile building block in medicinal chemistry and materials science. The protocols outlined below cover several key cross-coupling reactions, offering methodologies for the synthesis of a diverse range of substituted pyridine derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Ethyl 2-(2-chloropyridin-5-yl)acetate is a valuable substrate for such transformations, allowing for the introduction of various functionalities at the 2-position of the pyridine ring. The ester moiety provides a handle for further synthetic manipulations. The relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds often necessitates the use of specialized catalyst systems, particularly bulky and electron-rich phosphine ligands, to achieve high efficiency.[1] This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings with this substrate.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Pyridine Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For the coupling of ethyl 2-(2-chloropyridin-5-yl)acetate, the selection of an appropriate palladium catalyst and ligand is crucial for achieving high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 2-(2-chloropyridin-5-yl)acetate
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 2-(2-chloropyridin-5-yl)acetate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Add the catalyst premix to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ (2.0) | Toluene | 110 | 18 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 24 | 75-85 |
Note: Yields are representative and will vary depending on the specific reaction conditions and purification.
Buchwald-Hartwig Amination: Synthesis of 2-Amino Pyridine Derivatives
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[3][4] This reaction is instrumental in synthesizing a wide array of substituted anilines and related compounds.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Ethyl 2-(2-chloropyridin-5-yl)acetate
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or RuPhos (1.2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Add ethyl 2-(2-chloropyridin-5-yl)acetate (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu (1.5) | Toluene | 100 | 16 | 80-90 |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ (2.0) | Dioxane | 110 | 20 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ (2.0) | Toluene | 100 | 18 | 70-80 |
Note: Yields are representative and will vary depending on the specific reaction conditions and purification.
Sonogashira Coupling: Synthesis of 2-Alkynyl Pyridine Derivatives
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[5]
Experimental Protocol: Sonogashira Coupling
Materials:
-
Ethyl 2-(2-chloropyridin-5-yl)acetate
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv)
-
Anhydrous and degassed THF or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 2-(2-chloropyridin-5-yl)acetate (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Stir the reaction mixture at room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Alkyne Partner | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N (2.5) | THF | 50 | 12 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | DIPA (3.0) | DMF | 60 | 18 | 75-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N (2.5) | Toluene | RT | 24 | 85-95 |
Note: Yields are representative and will vary depending on the specific reaction conditions and purification.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: 2-Chloropyridine-5-acetic acid ethyl ester in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloropyridine-5-acetic acid ethyl ester and its derivatives as key intermediates in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.
Introduction
This compound is a versatile heterocyclic building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its pyridine core, substituted with a chlorine atom and an ethyl acetate group, offers multiple reactive sites for further chemical transformations. The chlorine atom is susceptible to nucleophilic substitution, while the ester group can be readily modified, making it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs).
One of the most notable applications of a derivative of this compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is in the synthesis of Edoxaban.[2][3] Edoxaban is a direct oral anticoagulant that acts as a factor Xa inhibitor, prescribed for the prevention of stroke and systemic embolism.
Synthetic Applications and Protocols
This section details the synthesis of key pharmaceutical intermediates starting from this compound and its precursors.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of (6-chloropyridin-3-yl)acetonitrile followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: In a 250 ml four-necked flask, add 15.2 g of 2-chloropyridin-5-ylacetonitrile and 150 ml of ethanol.
-
Acid Addition: Slowly add 10 ml of 98% concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After the reaction is complete, evaporate the ethanol. Add 100 g of water to the residue and stir.
-
Neutralization and Isolation: Neutralize the solution with sodium carbonate to a neutral pH. Filter the resulting precipitate to obtain 13 g of 2-chloro pyridine ethyl acetate.[4]
Another detailed procedure involves the following steps:
-
Initial Mixture: To a solution of 10 g (65.5 mmol) of (6-chloropyridin-3-yl)acetonitrile in 122 mL of ethanol, add 46 mL of concentrated sulfuric acid.
-
Reflux: Stir the mixture under reflux for 5 hours.
-
Cooling and Quenching: After cooling to ambient temperature, slowly add the reaction mixture dropwise to a stirred mixture of 161 g of sodium bicarbonate and 450 mL of water.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x 300 mL).
-
Drying and Concentration: Dry the combined organic phases over sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Purification: Purify the crude oil by silica gel chromatography, eluting with a gradient of 2/98 to 9/91 (v/v) EtOAc/hexanes to afford 9.8 g (75% yield) of the product as a clear oil.[4]
Synthesis of Edoxaban Intermediate: N-(5-chloro-pyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-amino-cyclohexyl)-oxalamide
A key intermediate for Edoxaban is synthesized from ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. The following protocols are derived from patent literature, showcasing slight variations in solvent and temperature conditions, which can impact yield.
Experimental Protocol 1 (Ethanol):
-
Initial Setup: In a reaction flask, add 150.7 g (568.7 mmol) of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and 500 mL of ethanol.
-
Cooling and Base Addition: Cool the system to 0-10°C and slowly add 43.1 g (426.7 mmol) of triethylamine.
-
Amine Addition: Add 100.0 g (473.9 mmol) of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide.
-
Heating and Second Base Addition: Heat the reaction system to 70-75°C. When the temperature reaches 55-60°C, add another 14.4 g (142.6 mmol) of triethylamine.
-
Reaction: Stir the mixture for 16 hours while maintaining the temperature at 70-75°C.[1]
-
Work-up and Isolation: After completion, cool the reaction, add 900 mL of purified water, and stir for 1 hour at 20-25°C. Filter the precipitate to obtain the product.
Experimental Protocol 2 (Acetonitrile):
-
Initial Setup: In a reaction flask, add 150.7 g (568.7 mmol) of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and 500 mL of acetonitrile.
-
Cooling and Base Addition: Cool the system to 0-10°C and slowly add 43.1 g (426.7 mmol) of triethylamine.
-
Amine Addition: Add 100.0 g (473.9 mmol) of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide.
-
Heating and Second Base Addition: Heat the reaction system to 60-65°C and add another 14.4 g (142.6 mmol) of triethylamine.
-
Work-up and Isolation: After completion, add 900 mL of purified water, cool to 20-25°C, and stir for 1 hour before filtering to obtain the product.
Experimental Protocol 3 (Tetrahydrofuran):
-
Initial Setup: In a reaction flask, add 150.7 g (568.7 mmol) of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and 500 mL of tetrahydrofuran.
-
Cooling and Base Addition: Cool the system to 0-10°C and slowly add 43.1 g (426.7 mmol) of triethylamine.
-
Amine Addition: Add 100.0 g (473.9 mmol) of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide.
-
Heating and Second Base Addition: Heat the reaction system to 60-65°C and add another 14.4 g (142.6 mmol) of triethylamine.
-
Work-up and Isolation: After completion, add 900 mL of purified water, cool to 20-25°C, and stir for 1 hour before filtering to obtain the product.
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of the Edoxaban intermediate under different solvent conditions as described in the patent literature.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | 70-75 | 16 | 88.0 | [5] |
| Tetrahydrofuran | 60-65 | 16 | 90.0 | [5] |
| Acetonitrile | 60-65 | 16 | 92.0 | [5] |
Visualizing the Synthesis and Mechanism of Action
Synthetic Pathway of Edoxaban Intermediate
The following diagram illustrates the key step in the synthesis of the Edoxaban intermediate from ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
Caption: Synthesis of the Edoxaban intermediate.
Mechanism of Action: Edoxaban and the Coagulation Cascade
Edoxaban functions by directly inhibiting Factor Xa, a critical component of the blood coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.
Caption: Edoxaban's inhibition of Factor Xa.
References
- 1. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 2. WO2021001728A1 - Process for preparation of edoxaban - Google Patents [patents.google.com]
- 3. apicule.com [apicule.com]
- 4. echemi.com [echemi.com]
- 5. CN115724792A - A kind of edoxaban key intermediate and its synthetic method - Google Patents [patents.google.com]
Application of 2-Chloropyridine-5-acetic acid ethyl ester in Agrochemical Research
Introduction
2-Chloropyridine-5-acetic acid ethyl ester is a key intermediate in the synthesis of a variety of agrochemicals. Its pyridine ring and reactive ester group allow for the construction of diverse molecular scaffolds with potential insecticidal, fungicidal, and herbicidal properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel crop protection agents.
Insecticidal Applications: Synthesis of 1,3,4-Oxadiazole Derivatives
This compound serves as a crucial starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, a class of compounds that have demonstrated significant insecticidal activity. The synthetic pathway involves the conversion of the ethyl ester to a hydrazide, followed by cyclization with an appropriate reagent to form the oxadiazole ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyridine-5-acetic acid hydrazide
This protocol outlines the conversion of this compound to its corresponding hydrazide, a necessary precursor for oxadiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (99%, 1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Work-up: After cooling the reaction mixture to room temperature, the precipitated product is filtered, washed with cold methanol, and dried under vacuum to yield 2-Chloropyridine-5-acetic acid hydrazide.
Protocol 2: Synthesis of 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines
This protocol describes the final step in synthesizing the target insecticidal compounds from the hydrazide intermediate.
-
Reaction Setup: In a suitable solvent such as phosphorus oxychloride, suspend 2-Chloropyridine-5-acetic acid hydrazide (1 equivalent) and a substituted benzoic acid (1 equivalent).
-
Reaction: Stir the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Purification: Filter the solid, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridine product.
Data Presentation
The insecticidal activity of synthesized 1,3,4-oxadiazole derivatives against the cowpea aphid (Aphis craccivora) is summarized below.
| Compound ID | R-group on Aryl Moiety | Mortality (%) at 1000 ppm[1] |
| 6a | 4-OCH₃ | 100 |
| 6b | 4-Cl | 100 |
| 6c | 4-NO₂ | 100 |
| 6d | 2-Cl | 100 |
| 6e | 2-OH | 100 |
| Imidacloprid (Control) | - | 100 |
Experimental Workflow
Fungicidal Applications: Pyridine Carboxamide Derivatives as SDH Inhibitors
While not directly synthesized from this compound, related pyridine carboxamide derivatives have shown significant fungicidal activity by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[2] This mode of action disrupts fungal respiration, leading to cell death.
Signaling Pathway
The inhibition of succinate dehydrogenase by pyridine-based fungicides disrupts the mitochondrial electron transport chain, a critical pathway for cellular energy production in fungi.
Data Presentation
The following table summarizes the in vitro fungicidal activity of a pyridine carboxamide derivative (compound 3f ) against various plant pathogens.[2]
| Pathogen | EC₅₀ (µg/mL) of Compound 3f[2] |
| Botrytis cinerea | 3.1 |
| Sclerotinia sclerotiorum | 8.5 |
| Fusarium oxysporum | 15.2 |
| Rhizoctonia solani | >50 |
| Gibberella zeae | >50 |
| Cercospora arachidicola | >50 |
Herbicidal Applications
Derivatives of pyridine have also been explored for their herbicidal properties. For instance, novel pyrido[2,3-d]pyrimidine compounds synthesized from 2-chloronicotinic acid, a related pyridine derivative, have shown promising herbicidal activity against certain weeds.[3] While a direct application of this compound in this context is not established, the pyridine scaffold is of interest in herbicide research.
Logical Relationship of Herbicide Discovery
The process of discovering new herbicides often follows a logical progression from initial synthesis to final product.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Pyridine Compounds: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine compounds, a critical structural motif in numerous pharmaceuticals and functional materials. These guidelines are intended for researchers, scientists, and drug development professionals, offering a comprehensive toolkit for the synthesis and evaluation of new pyridine derivatives. The protocols cover both classical and modern synthetic methodologies, with quantitative data summarized for comparative analysis.
Introduction to Pyridine Synthesis
Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of many approved drugs.[1][2] Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions and their synthetic versatility, which allows for the creation of diverse molecular libraries for drug discovery.[3][4] This document outlines two representative synthetic strategies: the classical Hantzsch Dihydropyridine Synthesis and a modern Transition-Metal-Catalyzed approach, reflecting the evolution of synthetic organic chemistry.
Classical Methodology: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis, first described in 1881, is a robust and straightforward multi-component reaction for creating dihydropyridines, which can then be oxidized to pyridines.[5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.
Experimental Protocol: Hantzsch Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch reaction.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
β-ketoester (e.g., Ethyl acetoacetate): 2.0 mmol
-
Nitrogen source (e.g., Ammonium acetate): 1.2 mmol
-
Solvent (e.g., Ethanol): 20 mL
-
Reflux condenser and heating mantle
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde, β-ketoester, and ammonium acetate.[6]
-
Add ethanol and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,4-dihydropyridine.
-
Purify the product by recrystallization or column chromatography.
-
(Optional) Oxidation to Pyridine: The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or manganese dioxide.
Data Presentation: Hantzsch Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4-6 | 96 | |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonia | Methanol | 8 | 85 | [7] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | 2 | 92 |
Modern Methodology: Transition-Metal-Catalyzed Pyridine Synthesis
Modern synthetic methods often utilize transition-metal catalysts to achieve higher efficiency, regioselectivity, and milder reaction conditions for pyridine synthesis.[8] Catalysts based on cobalt, nickel, palladium, and rhodium have been effectively used in [2+2+2] cycloaddition reactions of alkynes and nitriles to construct the pyridine ring.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
Objective: To synthesize a substituted pyridine via a cobalt-catalyzed [2+2+2] cycloaddition.
Materials:
-
Di-alkyne (e.g., 1,6-heptadiyne): 1.0 mmol
-
Nitrile (e.g., Acetonitrile): 5.0 mmol
-
Cobalt catalyst (e.g., CoBr₂): 0.1 mmol
-
Ligand (e.g., Triphenylphosphine): 0.2 mmol
-
Reducing agent (e.g., Zinc dust): 0.2 mmol
-
Solvent (e.g., Toluene): 10 mL
-
Schlenk flask and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
To the flask, add the cobalt catalyst, ligand, and reducing agent.
-
Add the solvent, followed by the di-alkyne and nitrile.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120°C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a suitable reagent if necessary.
-
Filter the reaction mixture to remove the catalyst and any insoluble materials.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation: Transition-Metal-Catalyzed Synthesis
| Catalyst System | Alkyne 1 | Alkyne 2 | Nitrile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Co(I)/dppe | Phenylacetylene | Phenylacetylene | Acetonitrile | Toluene | 100 | 85 | |
| Ni(cod)₂/dppb | 1-Hexyne | 1-Hexyne | Benzonitrile | THF | 60 | 78 | |
| [RhCl(cod)]₂/dppf | Propyne | Ethylene | Acrylonitrile | Dioxane | 110 | 92 | [8] |
Experimental Workflow and Logic Diagrams
To visualize the experimental process, the following diagrams outline the general workflow for pyridine synthesis and the logical progression of a one-pot reaction.
Biological Activity and Signaling Pathways
Pyridine derivatives exhibit a wide range of biological activities, with many demonstrating significant potential as anticancer and anti-inflammatory agents.[9][10] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity: Certain pyridine compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[11] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[11] Other pyridine derivatives function as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, or target the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation.[3][12]
Anti-inflammatory Activity: The anti-inflammatory effects of some pyridine derivatives are linked to their ability to chelate iron.[10][13] By sequestering iron, these compounds can inhibit the activity of iron-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, which are central to the inflammatory cascade.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. ijsat.org [ijsat.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 9. chemijournal.com [chemijournal.com]
- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2-Chloropyridine-5-acetic acid ethyl ester
Introduction
2-Chloropyridine-5-acetic acid and its ethyl ester are valuable heterocyclic building blocks in organic synthesis and medicinal chemistry.[1][2] The structural features—a pyridine ring substituted with a reactive chlorine atom and an acetic acid moiety—provide a versatile scaffold for creating more complex molecules, particularly as precursors to Active Pharmaceutical Ingredients (APIs).[1] The acetic acid ethyl ester group is a primary site for chemical modification, allowing for the synthesis of a diverse library of derivatives such as amides, which are prevalent in many pharmaceuticals. These application notes provide detailed protocols for the key derivatization reactions of the acetic acid moiety in 2-Chloropyridine-5-acetic acid ethyl ester, specifically focusing on hydrolysis to the carboxylic acid and subsequent amide bond formation.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The first essential derivatization is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(6-chloropyridin-3-yl)acetic acid. This reaction is typically performed under basic conditions. The resulting carboxylic acid is a crucial intermediate for subsequent coupling reactions, most notably amide synthesis.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol outlines the saponification of this compound to its corresponding carboxylic acid using a strong base.
Caption: Workflow for the hydrolysis of the ethyl ester.
Materials:
-
This compound (1.0 eq)
-
Ethanol (or THF) and Water
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Dissolve this compound in a mixture of ethanol and water (e.g., a 3:1 ratio). The concentration is typically in the range of 0.2-0.5 M.
-
To this solution, add an aqueous solution of NaOH or LiOH (1.5 - 2.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.
-
Once the starting material is consumed, cool the mixture to 0°C using an ice bath.
-
Carefully acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid product may form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(6-chloropyridin-3-yl)acetic acid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data: Hydrolysis Reaction
| Parameter | Value/Condition | Source |
| Substrate | This compound | N/A |
| Reagent | Sulfuric acid in ethanol (for esterification) | [3] |
| Comment | While the source describes esterification, hydrolysis is the reverse reaction, typically achieving high yields (>90%) under standard basic conditions. | N/A |
Amide Synthesis via Amine Coupling
The most common and versatile derivatization of the acetic acid moiety is the formation of amides. This is typically achieved by coupling the parent carboxylic acid (obtained from hydrolysis) with a primary or secondary amine using a coupling agent. This two-step sequence (hydrolysis followed by coupling) is generally more efficient than direct aminolysis of the ethyl ester.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a widely used method for amide bond formation from 2-(6-chloropyridin-3-yl)acetic acid and a desired amine, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[4]
Caption: Workflow for amide synthesis via EDC/HOBt coupling.[4]
Materials:
-
2-(6-chloropyridin-3-yl)acetic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 eq, if amine salt is used)
-
Deionized Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(6-chloropyridin-3-yl)acetic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (to make a 0.5 M solution), add HOBt (1.2 eq).[4] If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.[4]
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains low.[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Quantitative Data: Amide Coupling Reactions
The following table summarizes representative conditions and outcomes for amide synthesis. While specific yields for derivatives of 2-chloropyridine-5-acetic acid are not extensively published, the data for analogous structures demonstrate the general effectiveness of these methods.
| Substrate Acid | Amine | Coupling Reagents | Solvent | Reaction Time | Yield | Source |
| 2-(2,6-dichloropyridin-4-yl)acetic acid | Primary/Secondary Amine | EDC, HOBt | DMF | 8-12 h | General Protocol | [4] |
| General Carboxylic Acid | Benzylamine | Acetylene, Ru-catalyst | Dioxane | 6 h | ~99% | [6] |
| Amino Acid Ester | Substituted Aniline | None (Direct Condensation) | Methanol | 3 h | Not Specified | [5] |
The acetic acid ethyl ester moiety of this compound offers a reliable handle for chemical derivatization. The two-step process of ester hydrolysis followed by standard amide coupling is a robust and highly adaptable strategy for synthesizing a wide array of amide derivatives. These protocols provide a foundational methodology for researchers in drug discovery and chemical synthesis to generate novel compounds based on the valuable 2-chloropyridine scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, make it susceptible to nucleophilic attack. Nucleophilic substitution reactions on the pyridine ring are therefore a cornerstone of synthetic strategies for the functionalization of this important heterocycle. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of molecular properties for applications in drug discovery and development.
This document provides a detailed overview of several key nucleophilic substitution reactions on the pyridine ring, complete with experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in their synthetic endeavors.
General Principles of Nucleophilic Substitution on Pyridine
Nucleophilic substitution on the pyridine ring predominantly occurs at the C-2 (α) and C-4 (γ) positions. This regioselectivity is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. When the nucleophile attacks at the C-2 or C-4 position, the negative charge can be delocalized onto the nitrogen atom, a stabilizing feature that is not possible with attack at the C-3 (β) position.[1][2][3]
The most common mechanism is the SNAr (Substitution Nucleophilic Aromatic) reaction , which proceeds via an addition-elimination pathway.
Visualization of the SNAr Mechanism
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(2-chloropyridin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate, a key intermediate in the pharmaceutical industry. The synthesis is a two-step process commencing with the chlorination of 2-chloro-5-methylpyridine to yield 2-chloro-5-(chloromethyl)pyridine, followed by cyanation and subsequent ethanolysis to produce the target compound. This guide offers comprehensive experimental procedures, quantitative data, and a visual representation of the synthesis workflow to ensure efficient and scalable production.
Introduction
Ethyl 2-(2-chloropyridin-5-yl)acetate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its efficient large-scale production is of significant interest to the pharmaceutical and chemical industries. The synthetic route detailed herein is a robust and scalable method that proceeds via the key intermediate 2-chloro-5-(chloromethyl)pyridine.
Overall Reaction Scheme
Caption: Synthetic workflow for ethyl 2-(2-chloropyridin-5-yl)acetate.
Application Notes and Protocols: The Role of 2-Chloropyridine-5-acetic acid ethyl ester in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloropyridine-5-acetic acid ethyl ester as a versatile building block in the synthesis of complex heterocyclic compounds. This reagent is of particular interest in medicinal chemistry and drug development due to its dual reactivity, enabling the construction of fused ring systems with diverse biological activities.
Introduction: A Versatile Scaffold for Heterocyclic Synthesis
This compound, with the molecular formula C₉H₁₀ClNO₂, is a key intermediate in organic synthesis.[1] Its structure incorporates two primary reactive sites: the chlorine atom at the 2-position of the pyridine ring and the ethyl acetate moiety at the 5-position. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the ester group provides a handle for various condensation and cyclization reactions. This dual functionality makes it a valuable precursor for the synthesis of a range of fused heterocyclic systems, particularly those of pharmaceutical interest.
The pyridine ring itself is a common motif in many biologically active compounds. The strategic placement of the chloro and ethyl acetate groups allows for the regioselective construction of annulated systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition.
Key Applications in Heterocyclic Chemistry: Synthesis of Pyrido[2,3-d]pyrimidines
A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. This class of compounds is a "privileged scaffold" in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The synthesis typically proceeds through a multi-step sequence wherein both the chloro and the ester functionalities of the starting material are utilized to construct the fused pyrimidine ring.
The general strategy involves the reaction of a substituted pyridine derivative with a binucleophile, such as guanidine or amidine, to form the pyrimidine ring. The ethyl acetate side chain of the starting material can be readily converted into a more reactive intermediate, such as a β-keto ester or a nitrile, to facilitate this cyclization.
Logical Workflow for Heterocycle Formation
Caption: Synthetic pathway from the starting ester to a fused heterocycle.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent cyclization to a pyrido[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of Ethyl 2-(2-chloropyridin-5-yl)-3-oxobutanoate (β-Keto Ester Intermediate)
This protocol describes the formation of a β-keto ester intermediate via a Claisen condensation, which activates the side chain for subsequent cyclization.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethyl acetate
-
Anhydrous ethanol
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq.) and ethyl acetate (1.5 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude β-keto ester.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Amino-4-(2-chloropyridin-5-yl)methyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one
This protocol details the cyclization of the β-keto ester intermediate with guanidine to form the fused heterocyclic system.
Materials:
-
Ethyl 2-(2-chloropyridin-5-yl)-3-oxobutanoate (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (2.2 eq.) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.5 eq.) and stir for 30 minutes at room temperature to form free guanidine.
-
Add the β-keto ester (1.0 eq.), dissolved in a minimal amount of 1,4-dioxane, to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and neutralize with a saturated solution of ammonium chloride.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrido[2,3-d]pyrimidin-7(8H)-one.
General Reaction Scheme Visualization
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloropyridine-5-acetic acid ethyl ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Chloropyridine-5-acetic acid ethyl ester from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q1: My final product has low purity after the initial work-up. What should I do?
A1: Low purity often results from incomplete reactions or the presence of side products and unreacted starting materials. The recommended next step is to employ a more rigorous purification technique. The two most effective methods for this compound are silica gel column chromatography and recrystallization. For instance, a crude oil of the product can be effectively purified by silica gel chromatography.[1]
Q2: I'm experiencing significant peak tailing during column chromatography on silica gel. How can I resolve this?
A2: Peak tailing is a common problem when purifying pyridine derivatives on silica gel.[2] This is primarily due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[2] To mitigate this, you can add a small amount of a competing base, such as triethylamine (e.g., 0.1-1% v/v), to your eluent.[2][3] The triethylamine will preferentially interact with the active sites on the silica, allowing your product to elute more symmetrically.[2]
Q3: My compound is "oiling out" instead of crystallizing during recrystallization. What's causing this and how can I fix it?
A3: "Oiling out" typically occurs when the solubility of the compound changes too rapidly upon cooling or when the chosen solvent is not ideal. This can be addressed by:
-
Slowing the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Changing the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent system where the compound is soluble when hot but poorly soluble when cold. Common solvent systems for recrystallization include ethanol, n-Hexane/Ethyl Acetate, and n-Hexane/Acetone.[4] If your compound is highly soluble in a solvent like ethyl acetate, you can dissolve it and then slowly add a less polar solvent like hexane until the solution becomes cloudy, then heat until it's clear again before slow cooling.[4]
Q4: How can I remove unreacted 2-chloropyridine-5-acetic acid from my ethyl ester product?
A4: If your synthesis started from 2-chloropyridine-5-acetic acid, any unreacted starting material can be removed with a simple acid-base extraction. During your work-up, wash the organic layer containing your crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated, while the neutral ester product remains in the organic phase.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound?
A1: The most commonly cited and effective purification methods are:
-
Silica Gel Column Chromatography: This is a versatile technique for separating the target compound from impurities.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Acid-Base Extraction: This method is useful for removing acidic or basic impurities. Since the product is an ester and relatively neutral, you can use an acidic wash to remove basic impurities or a basic wash to remove acidic impurities like unreacted carboxylic acid.[1][3]
-
Recrystallization: If your product is a solid or can be induced to crystallize, this method can yield very high purity.[3]
Q2: What are the potential impurities in a typical synthesis of this compound?
A2: Impurities will depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as 2-chloropyridine-5-acetic acid or (6-chloropyridin-3-yl)acetonitrile.[1]
-
Byproducts: Formed from side reactions during the synthesis. Careful control of reaction conditions is crucial to minimize these.[3]
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Degradation Products: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel or other purification conditions.[2]
Q3: What is a good starting eluent system for column chromatography?
A3: Based on documented procedures, a good starting point is a gradient elution on silica gel, beginning with a low polarity mixture and gradually increasing polarity. For example, a gradient starting from 2% ethyl acetate in hexanes and increasing to 9% ethyl acetate in hexanes has been used successfully to purify the product, which appeared as a clear oil.[1]
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Clear Oil | [1] |
| Boiling Point | 285.8°C at 760 mmHg | [1] |
| Typical Yield | 75% (after silica gel chromatography) | [1] |
| Chromatography Eluent | Gradient of 2/98 to 9/91 (v/v) EtOAc/hexanes | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the organic solvent used for the work-up (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 2% ethyl acetate in hexanes).[1]
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds. A gradient up to 9% ethyl acetate in hexanes has been shown to be effective.[1]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]
Protocol 2: Purification by Acid-Base Extraction (to remove acidic impurities)
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[1]
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract acidic impurities into the aqueous layer.[1]
-
Separation: Allow the layers to separate fully, then drain and discard the lower aqueous layer.
-
Water Wash: Wash the remaining organic layer with water to remove any residual bicarbonate.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to facilitate the removal of dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[1]
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Common side products in the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce ethyl 2-(2-chloropyridin-5-yl)acetate?
A1: The most common and industrially relevant synthetic routes for ethyl 2-(2-chloropyridin-5-yl)acetate are:
-
Malonic Ester Synthesis: This route involves the alkylation of diethyl malonate with 2-chloro-5-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation.
-
From 2-(2-chloropyridin-5-yl)acetonitrile: This two-step process involves the hydrolysis of the corresponding acetonitrile to 2-(2-chloropyridin-5-yl)acetic acid, followed by Fischer esterification.
-
Direct Esterification: This involves the direct esterification of 2-(2-chloropyridin-5-yl)acetic acid with ethanol in the presence of an acid catalyst.
Q2: What are the most common side products observed in the malonic ester synthesis route?
A2: The primary side product in the malonic ester synthesis is the dialkylated product, diethyl 2,2-bis((2-chloropyridin-5-yl)methyl)malonate. Over-alkylation can be a significant issue, leading to reduced yields of the desired mono-alkylated product.[1]
Q3: What challenges might I encounter during the hydrolysis of 2-(2-chloropyridin-5-yl)acetonitrile?
A3: Incomplete hydrolysis is a common issue, which can lead to the presence of the starting nitrile or the intermediate amide, 2-(2-chloropyridin-5-yl)acetamide, in the final product. Harsh reaction conditions can also lead to the formation of colored impurities.
Q4: Are there any common impurities formed during the Fischer esterification of 2-(2-chloropyridin-5-yl)acetic acid?
A4: A potential side product in Fischer esterification is the formation of diethyl ether from the ethanol reactant, especially at higher temperatures.[2] Unreacted starting carboxylic acid can also be a significant impurity if the reaction does not go to completion.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate.
Issue 1: Low Yield of Ethyl 2-(2-chloropyridin-5-yl)acetate in Malonic Ester Synthesis
| Possible Cause | Troubleshooting Step |
| Formation of Dialkylated Byproduct: The primary reason for low yields is often the formation of the dialkylated malonic ester.[1] | - Use a controlled stoichiometry of the base (e.g., sodium ethoxide) to favor mono-alkylation. A slight excess of diethyl malonate can also be used. - Add the 2-chloro-5-(chloromethyl)pyridine slowly to the reaction mixture to maintain a low concentration and reduce the chance of a second alkylation. - Monitor the reaction closely by TLC or GC to stop it once the desired product is maximized. |
| Incomplete Reaction: The alkylation reaction may not have gone to completion. | - Ensure the base is of high quality and free from moisture. - Check the reaction temperature; it may need to be optimized. - Increase the reaction time and monitor for completion. |
| Side reactions of the starting material: 2-chloro-5-(chloromethyl)pyridine can be reactive and may undergo side reactions. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified 2-chloro-5-(chloromethyl)pyridine. |
Issue 2: Presence of Impurities in the Product Obtained from Acetonitrile Hydrolysis and Esterification
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis of the Nitrile: The presence of 2-(2-chloropyridin-5-yl)acetonitrile or 2-(2-chloropyridin-5-yl)acetamide indicates incomplete hydrolysis. | - Increase the reaction time or temperature of the hydrolysis step. - Use a higher concentration of the acid or base catalyst. - Ensure efficient stirring to promote contact between the reactants. |
| Formation of Colored Impurities: The product has a noticeable color, indicating the presence of degradation products. | - Perform the hydrolysis and esterification steps at the lowest effective temperature. - Purify the intermediate 2-(2-chloropyridin-5-yl)acetic acid before proceeding to the esterification step. Recrystallization is often effective. |
| Incomplete Esterification: The final product contains unreacted 2-(2-chloropyridin-5-yl)acetic acid. | - Use a larger excess of ethanol in the Fischer esterification to drive the equilibrium towards the product.[3] - Use an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. - Remove water as it is formed using a Dean-Stark apparatus. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-chloropyridin-5-yl)acetate via Malonic Ester Synthesis
-
Enolate Formation: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve diethyl malonate (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.0 eq) portion-wise at 0-5 °C under a nitrogen atmosphere.
-
Alkylation: To the resulting solution, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous ethanol dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dialkylated intermediate.
-
Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for 4-6 hours. After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) until the pH is acidic. The carboxylic acid will precipitate.
-
Esterification: Isolate the carboxylic acid by filtration, and without further purification, suspend it in ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture for 4-8 hours.
-
Purification: After cooling, neutralize the reaction mixture and remove the ethanol. Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation to obtain ethyl 2-(2-chloropyridin-5-yl)acetate.
Protocol 2: Synthesis from 2-(2-chloropyridin-5-yl)acetonitrile
-
Hydrolysis: In a round-bottom flask, mix 2-(2-chloropyridin-5-yl)acetonitrile with a 6-12 M solution of a strong acid (e.g., hydrochloric acid or sulfuric acid). Heat the mixture to reflux for 6-12 hours.
-
Isolation of Carboxylic Acid: After cooling, the 2-(2-chloropyridin-5-yl)acetic acid may precipitate. If not, carefully neutralize the solution to precipitate the acid. Filter the solid, wash with cold water, and dry.
-
Esterification (Fischer Esterification): Suspend the dried 2-(2-chloropyridin-5-yl)acetic acid in a large excess of ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.[3]
-
Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Remove the ethanol under reduced pressure. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or distillation.
Data Presentation
| Synthetic Route | Key Reactants | Common Side Products | Typical Yield Range (%) | Key Process Parameters |
| Malonic Ester Synthesis | 2-chloro-5-(chloromethyl)pyridine, Diethyl malonate | Diethyl 2,2-bis((2-chloropyridin-5-yl)methyl)malonate[1] | 50-70 | Stoichiometry of base, reaction temperature, slow addition of alkylating agent. |
| From Acetonitrile | 2-(2-chloropyridin-5-yl)acetonitrile | 2-(2-chloropyridin-5-yl)acetamide, Unreacted nitrile | 60-80 | Hydrolysis time and temperature, acid/base concentration. |
| Direct Esterification | 2-(2-chloropyridin-5-yl)acetic acid, Ethanol | Diethyl ether, Unreacted carboxylic acid | 70-90 | Excess of ethanol, efficient water removal, catalyst choice. |
Visualizations
Caption: Synthetic workflows for ethyl 2-(2-chloropyridin-5-yl)acetate.
Caption: Troubleshooting decision tree for synthesis issues.
References
Optimizing reaction conditions for higher yield of 2-Chloropyridine-5-acetic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for a higher yield of 2-Chloropyridine-5-acetic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 2-chloropyridine-5-acetic acid, which undergoes esterification, or 2-chloro-5-(cyanomethyl)pyridine (2-chloropyridin-5-ylacetonitrile), which is subjected to hydrolysis followed by esterification.[1][2]
Q2: What is the general reaction mechanism for the synthesis from 2-chloro-5-(cyanomethyl)pyridine?
A2: The synthesis from 2-chloro-5-(cyanomethyl)pyridine typically involves two main steps. First, the nitrile group is hydrolyzed under acidic conditions to form the corresponding carboxylic acid. Second, the carboxylic acid is then esterified, usually in the presence of an alcohol (like ethanol) and an acid catalyst (such as sulfuric acid), to yield the final ethyl ester product.[1]
Q3: What are the key reaction parameters to control for optimal yield?
A3: Key parameters to control for optimizing the yield include reaction temperature, reaction time, the molar ratio of reactants (especially the alcohol and acid catalyst), and ensuring anhydrous (water-free) conditions, as the presence of water can negatively impact the esterification equilibrium.[3]
Q4: What are the typical purification methods for this compound?
A4: Common purification techniques include extraction with an organic solvent, washing with a saturated sodium bicarbonate solution to neutralize excess acid, drying the organic phase, and finally, purification by column chromatography on silica gel.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: I followed the protocol, but my final yield is significantly lower than expected, or I have no product. What could be the reasons?
-
Answer: Several factors can contribute to low or no yield:
-
Incomplete Hydrolysis of Nitrile: If starting from 2-chloro-5-(cyanomethyl)pyridine, the hydrolysis of the nitrile group to the carboxylic acid may be incomplete. Ensure sufficient reaction time and appropriate acid concentration for this step.
-
Incomplete Esterification: The esterification reaction is an equilibrium process. To drive it towards the product, use an excess of the alcohol (ethanol) and ensure the effective removal of water formed during the reaction.[3] Using a dehydrating agent like concentrated sulfuric acid is crucial.
-
Suboptimal Temperature: The reaction temperature for both hydrolysis and esterification needs to be carefully controlled. Refluxing is a common condition, but excessively high temperatures might lead to decomposition.[1][3]
-
Presence of Water: Water in the reaction mixture can shift the esterification equilibrium back to the reactants. Ensure all reagents and glassware are anhydrous.[3]
-
Inefficient Extraction: The product might not be efficiently extracted from the aqueous layer during workup. Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is not pure. What are the likely impurities and how can I remove them?
-
Answer: Common impurities can include:
-
Unreacted Starting Material: If the reaction is incomplete, you may have residual 2-chloropyridine-5-acetic acid or 2-chloro-5-(cyanomethyl)pyridine. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[3]
-
Side-Products: Over-chlorination of the pyridine ring can occur under harsh conditions, leading to dichlorinated byproducts.[4] Careful control of the reaction conditions is necessary to minimize these.
-
Hydrolysis of the Ester: During workup, if the pH is not carefully controlled, the newly formed ester can be hydrolyzed back to the carboxylic acid. Ensure the neutralization step is performed carefully.
To improve purity, column chromatography is a highly effective method. A gradient elution with a mixture of ethyl acetate and hexanes is often successful.[1]
-
Issue 3: Reaction Mixture Turning Dark
-
Question: The reaction mixture turned very dark brown or black. Is this normal, and will it affect my yield?
-
Answer: While some color change can be expected, a very dark color may indicate decomposition or side reactions, which can negatively impact the yield.[3] This could be due to:
-
Excessively High Temperature: Overheating during reflux can cause charring or degradation of the organic molecules.
-
High Concentration of Acid Catalyst: Too much sulfuric acid can promote side reactions and decomposition. Adhere to the recommended catalytic amount.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from 2-chloro-5-(cyanomethyl)pyridine.
| Parameter | Condition A[1] | Condition B[1] |
| Starting Material | (6-chloropyridin-3-yl)acetonitrile | 2-chloropyridin-5-ylacetonitrile |
| Reagents | Ethanol, Concentrated H₂SO₄ | Ethanol, 98% Concentrated H₂SO₄ |
| Reaction Time | 5 hours | 4 hours |
| Reaction Temperature | Reflux | Reflux |
| Workup | Neutralization with NaHCO₃, Extraction with DCM | Neutralization with Na₂CO₃, Filtration |
| Purification | Silica gel chromatography | Not specified |
| Yield | 75% | Approx. 73% (calculated from given masses) |
Experimental Protocols
Protocol 1: Synthesis from 2-chloro-5-(cyanomethyl)pyridine [1]
-
Reaction Setup: To a solution of 10 g (65.5 mmol) of (6-chloropyridin-3-yl)acetonitrile, add 122 mL of ethanol and 46 mL of concentrated sulfuric acid.
-
Reaction: Stir the mixture under reflux for 5 hours.
-
Cooling and Quenching: After cooling to room temperature, slowly add the reaction mixture to a stirred mixture of 161 g of sodium bicarbonate and 450 mL of water.
-
Extraction: Extract the aqueous phase three times with 300 mL of dichloromethane (DCM) each time.
-
Drying and Concentration: Combine the organic phases, dry over sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Purification: Purify the crude oil by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes (from 2/98 v/v to 9/91 v/v) to afford the product.
Protocol 2: Esterification of 6-chloro-3-pyridineacetic acid [1]
-
Reaction Setup: To a solution of 6-chloro-3-pyridineacetic acid (1 g, 5.83 mmol) in ethanol, add sulfuric acid (1.6 mL).
-
Reaction: Reflux the mixture for 4 hours.
-
Cooling and Concentration: Cool the reaction to room temperature and concentrate the mixture.
-
Workup: Dilute the residue with ethyl acetate and wash with a saturated sodium hydrogen carbonate solution.
-
Drying and Concentration: Dry the resulting mixture over MgSO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Troubleshooting Ester Group Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to troubleshoot and prevent the unwanted hydrolysis of ester groups during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during synthesis?
A1: Ester hydrolysis is a chemical reaction where an ester breaks down into its parent carboxylic acid and alcohol.[1][2] This reaction is the reverse of Fischer esterification and can be catalyzed by acids or bases in the presence of water.[1][2][3] During synthesis, particularly in the workup phase, unintended hydrolysis can significantly reduce the yield of the desired ester product by converting it back to its starting materials.[1]
Q2: What are the common signs that my ester is hydrolyzing during the workup?
A2: The primary indicators of ester hydrolysis are a lower-than-expected yield of your final product and the reappearance of the starting carboxylic acid.[1] You can confirm this using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the starting carboxylic acid.[1]
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of the crude product that correspond to the starting carboxylic acid.[1]
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid.[1]
Q3: Which steps in my experimental workflow pose the highest risk for ester hydrolysis?
A3: Aqueous workup steps are the highest risk for ester hydrolysis.[1] Specifically, quenching the reaction with water or aqueous solutions, and washing with acidic or basic solutions to remove impurities and catalysts create an environment ripe for hydrolysis.[1] Basic washes, while necessary to neutralize acid catalysts, can lead to saponification, a typically irreversible base-catalyzed hydrolysis.[1][2][4]
Q4: How can I minimize ester hydrolysis during my workup?
A4: To minimize hydrolysis, it is crucial to limit the ester's exposure to aqueous acidic or basic conditions.[1] Key strategies include:
-
Work quickly: Perform extractions and washes efficiently to reduce contact time with aqueous layers.[1]
-
Use cold solutions: Conduct all aqueous washes with ice-cold solutions to slow down the rate of hydrolysis.[1]
-
Use weak bases for neutralization: Opt for cold, saturated solutions of weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong bases.[1]
-
Thoroughly dry the organic layer: Use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[1]
Troubleshooting Guide: Low Ester Yield Due to Hydrolysis
If you suspect ester hydrolysis is reducing your product yield, use the following guide to identify and address the potential causes.
| Observation | Potential Cause | Recommended Solution |
| Significant amount of starting carboxylic acid observed in crude product after workup. | Prolonged exposure to aqueous acid or base during workup. | Minimize the time the organic layer is in contact with aqueous solutions. Perform extractions and washes without delay.[1] |
| Use of strong base for neutralization. | Use a cold, saturated solution of a weak base like sodium bicarbonate for neutralization. Avoid strong bases such as sodium hydroxide.[1] | |
| Elevated temperature during workup. | Perform all aqueous washes in an ice bath to reduce the reaction kinetics of hydrolysis.[1][5] | |
| Presence of water in the final product. | Ensure the organic layer is thoroughly dried with an anhydrous drying agent before solvent evaporation.[1] | |
| Reaction appears complete by TLC, but yield is low after purification. | Hydrolysis on silica gel during chromatography. | Deactivate the silica gel with a small amount of a non-polar solvent or add a small percentage of a neutral organic solvent like triethylamine to the eluent. |
| Ester is known to be sterically unhindered and prone to hydrolysis. | Inherent reactivity of the ester. | Consider using a more sterically hindered ester if the molecular design allows, as this can slow the rate of hydrolysis.[1][6] Alternatively, a protecting group strategy may be necessary.[7][8] |
Experimental Protocols
Protocol 1: Standard Workup Procedure to Minimize Ester Hydrolysis
This protocol outlines a typical workup for an esterification reaction, designed to minimize product loss due to hydrolysis.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.[1]
-
Quench (if necessary): If quenching is required, add the cold quenching solution slowly to the cooled reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an appropriate immiscible organic solvent for extraction.
-
Neutralization Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Add the bicarbonate solution carefully, swirling the unstoppered funnel initially to control any gas evolution before shaking.[1] Vent the funnel frequently. Repeat the wash until no more gas evolves.[1]
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous sodium chloride (brine) solution. This helps to remove residual water.[1]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[1] Add the drying agent until it no longer clumps.[1]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
Column chromatography techniques for purifying 2-Chloropyridine-5-acetic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Chloropyridine-5-acetic acid ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica gel surface, leading to a distorted peak shape.[1] | 1. Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-1% v/v).[2] TEA will preferentially interact with the active silanol sites, minimizing their interaction with the target compound.[1] 2. Stationary Phase Choice: Consider using a less acidic or deactivated stationary phase, such as alumina or end-capped silica gel. |
| Poor Separation of Impurities | The polarity of the mobile phase may not be optimal for separating the target compound from impurities with similar polarities. | 1. Solvent System Optimization: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexanes) to improve resolution. A shallow gradient elution can be effective.[3] 2. Alternative Solvent Systems: Explore different solvent systems. For instance, if using ethyl acetate/hexanes, consider trying dichloromethane/methanol. |
| Low Recovery of Product | The compound may be irreversibly adsorbed onto the silica gel, or it may be degrading on the column. | 1. Assess Compound Stability: Before performing column chromatography, spot the crude material on a TLC plate and let it sit for a few hours. Then, run the TLC to see if any degradation has occurred. 2. Deactivate Silica Gel: If degradation is suspected, use a less acidic stationary phase or deactivate the silica gel by pre-treating it with the mobile phase containing triethylamine. 3. Use a Different Stationary Phase: Consider switching to a different stationary phase like alumina. |
| Compound Elutes Too Quickly or Too Slowly | The polarity of the mobile phase is either too high or too low. | 1. Adjust Mobile Phase Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Inconsistent Elution Profile | The column may not have been packed properly, leading to channeling. | 1. Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A1: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. Based on synthesis procedures, a gradient of 2% to 9% ethyl acetate in hexanes has been used successfully.[3] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I prevent peak tailing for my pyridine compound?
A2: Peak tailing is a common issue with pyridine compounds due to their basic nature.[1] To minimize this, you can add a small amount of triethylamine (around 0.1-1%) to your mobile phase.[2] This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Q3: My compound seems to be degrading on the silica gel. What can I do?
A3: If you suspect your compound is unstable on silica gel, you can try a few things. First, you can use a less acidic stationary phase like alumina. Alternatively, you can "deactivate" the silica gel by flushing the column with your mobile phase containing a small amount of triethylamine before loading your sample.
Q4: What are some common impurities I might encounter?
A4: Common impurities can include unreacted starting materials or byproducts from the synthesis. Depending on the synthetic route, these could include isomers or over-chlorinated pyridine derivatives.[4]
Q5: How do I prepare my sample for loading onto the column?
A5: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If your compound has poor solubility, you can use a "dry loading" technique. To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (TEA, optional)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of ethyl acetate/hexanes to determine the optimal solvent system for separation. A good Rf value for the desired product is typically around 0.2-0.3.
-
If peak tailing is observed on the TLC plate, add a drop of triethylamine to the developing solvent.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 2% EtOAc in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and uniform bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Start with a low polarity mobile phase (e.g., 2% EtOAc in hexanes) and gradually increase the polarity (e.g., to 9% EtOAc in hexanes) to elute the compounds from the column.[3]
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Column Chromatography Workflow
Caption: A workflow diagram illustrating the key steps in a column chromatography experiment.
References
Preventing dimerization of pyridineacetic acids during activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the activation of pyridineacetic acids for amide bond formation, with a specific focus on preventing dimerization.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with pyridineacetic acid is giving low yields and a significant amount of an unknown byproduct. What could be the issue?
A common problem in the activation of pyridineacetic acids is self-condensation, leading to the formation of dimers. This occurs when an activated pyridineacetic acid molecule reacts with a non-activated molecule instead of the intended amine. This side reaction consumes the starting material and complicates purification.
Q2: What is the most likely mechanism for the dimerization of pyridineacetic acids?
While not extensively documented for pyridineacetic acids specifically, the most probable mechanism involves the formation of a symmetric anhydride. The process is as follows:
-
Activation: The coupling reagent activates the carboxylic acid of the first pyridineacetic acid molecule, forming a highly reactive intermediate (e.g., an O-acylisourea with EDC).
-
Anhydride Formation: This activated intermediate is then attacked by the carboxylate of a second, unactivated pyridineacetic acid molecule.
-
Dimerization: The resulting symmetric anhydride is still reactive and can then react with another equivalent of unactivated pyridineacetic acid, leading to the formation of a dimer.
The pyridine nitrogen can potentially influence this process through its electronic effects on the carboxyl group's reactivity.
Q3: How does the position of the nitrogen in the pyridine ring (2-, 3-, or 4-pyridineacetic acid) affect the propensity for dimerization?
The position of the nitrogen atom influences the electronic properties of the pyridine ring and, consequently, the reactivity of the carboxylic acid.
-
2-Pyridineacetic Acid: The close proximity of the nitrogen to the acetic acid side chain can lead to intramolecular hydrogen bonding or electronic interactions that may affect the activation step.
-
3-Pyridineacetic Acid: The nitrogen atom has a more distant electronic influence compared to the 2-position.
-
4-Pyridineacetic Acid: The nitrogen at the 4-position exerts a strong electron-withdrawing effect through resonance, which can increase the acidity of the carboxylic acid and potentially influence the rate of activation and side reactions.
While systematic studies are limited, empirical evidence suggests that the specific isomer can influence the ease of handling and the propensity for side reactions.
Q4: Which coupling reagents are best for minimizing dimerization of pyridineacetic acids?
The choice of coupling reagent is critical. Reagents that favor the rapid formation of the active ester and its subsequent reaction with the amine over anhydride formation are preferred.
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are generally very effective as they rapidly form highly reactive OAt- or OBt-active esters. The use of HATU is often recommended for difficult couplings.
-
Phosphonium Salts (PyBOP): Similar to uronium salts, these reagents are efficient in forming active esters and can lead to high yields with minimal side reactions.
-
Carbodiimides (EDC, DCC) with Additives (HOBt, OxymaPure): While economical, carbodiimides can be more prone to symmetric anhydride formation if the reaction with the amine is slow. The addition of HOBt or OxymaPure is crucial to form the corresponding active esters, which are more reactive and can help suppress dimerization.
Q5: What are the recommended reaction conditions to prevent dimerization?
Several factors in the experimental setup can be optimized:
-
Order of Addition: Pre-activating the pyridineacetic acid with the coupling reagent and a non-nucleophilic base for a short period before adding the amine can be beneficial. However, prolonged pre-activation can increase the risk of anhydride formation. A common strategy is to add the coupling reagent to a mixture of the carboxylic acid, amine, and a non-nucleophilic base.
-
Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of pyridine, which can act as a nucleophile and interfere with the reaction.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.
-
Solvent: Use anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis of the activated species.
-
Concentration: Keeping the concentration of the activated pyridineacetic acid low by, for example, slow addition of the coupling reagent, can disfavor the bimolecular dimerization reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield, starting material consumed | Dimerization of pyridineacetic acid | - Switch to a more efficient coupling reagent like HATU or PyBOP.- Optimize the order of addition of reagents (see Q5).- Use a non-nucleophilic base (DIPEA, TEA).- Lower the reaction temperature to 0 °C. |
| Presence of a higher molecular weight byproduct in LC-MS | Dimer formation | - Confirm the mass of the byproduct corresponds to the dimer.- Implement strategies to minimize dimerization as outlined above.- Use analytical techniques like NMR to confirm the dimer structure. |
| Reaction is sluggish or incomplete | Poor activation of the carboxylic acid | - Ensure all reagents are anhydrous.- Increase the equivalents of the coupling reagent (1.1-1.5 eq).- Switch to a more powerful coupling reagent. |
| Steric hindrance | - If either the pyridineacetic acid or the amine is sterically hindered, consider using a more reactive coupling reagent like HATU.- Increase the reaction time and/or temperature cautiously, while monitoring for side product formation. | |
| Multiple unidentified byproducts | Side reactions involving the pyridine ring | - Ensure the reaction is run under an inert atmosphere (nitrogen or argon).- Avoid strongly acidic or basic conditions that are not required for the coupling reaction. |
Data Presentation: Comparison of Coupling Reagents
Disclaimer: The following data is a generalized summary based on literature for challenging amide couplings and may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Typical Yield Range for Challenging Couplings | Propensity for Dimerization | Key Advantages |
| HATU | 85-98% | Low | High reactivity, fast reaction times, low racemization. |
| PyBOP | 80-95% | Low to Moderate | Good reactivity, less carcinogenic byproduct than BOP. |
| EDC/HOBt | 70-90% | Moderate | Cost-effective, water-soluble byproducts (for EDC). |
| DCC/HOBt | 70-90% | Moderate | Cost-effective. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of Pyridineacetic Acid using HATU
-
To a solution of the pyridineacetic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add HATU (1.1-1.2 eq.) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling of Pyridineacetic Acid using EDC/HOBt
-
To a solution of the pyridineacetic acid (1.0 eq.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add the amine (1.0-1.2 eq.), HOBt (1.1-1.2 eq.), and a non-nucleophilic base like DIPEA (1.5-2.0 eq.).
-
Add EDC·HCl (1.1-1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Proposed mechanism for the dimerization of pyridineacetic acid.
Caption: Troubleshooting workflow for low yield in pyridineacetic acid coupling.
Analytical Methods for Detecting Dimerization
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: This is the most direct method to detect dimer formation. The dimer will have a molecular weight corresponding to two molecules of pyridineacetic acid minus the mass of a water molecule.
-
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a reverse-phase C18 column.
-
Elute with a gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Monitor the eluent using a mass spectrometer in positive ion mode.
-
Look for the expected m/z values for the starting material, the desired product, and the dimer.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR can be used to confirm the structure of the dimer if it can be isolated. The NMR spectrum of the dimer will be more complex than that of the starting material. 2D NMR techniques like COSY and HMBC can help to elucidate the connectivity of the dimer.
-
Expected Observations:
-
¹H NMR: The spectrum of the dimer will likely show two sets of pyridine proton signals and two sets of methylene proton signals, unless the molecule is highly symmetrical.
-
¹³C NMR: The dimer will exhibit a greater number of carbon signals compared to the monomeric pyridineacetic acid.
-
2D NMR (COSY, HSQC, HMBC): These experiments will reveal the connectivity between protons and carbons, allowing for the unambiguous assignment of the dimeric structure.
-
Technical Support Center: Removal of Unreacted Starting Materials
Welcome to the Technical Support Center for the purification of final products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials and other impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product after a reaction?
An initial aqueous work-up is often a crucial first step. This process involves dissolving the crude product in a suitable organic solvent and washing it with water or an aqueous solution to remove water-soluble impurities, such as salts and polar starting materials.
Q2: How do I choose the most appropriate purification technique for my product?
The choice of purification technique depends on several factors, including the physical state of your product (solid or liquid), the properties of the impurities (e.g., boiling point, polarity), and the scale of your reaction. A general guideline is as follows:
-
For solid products: Recrystallization is often a good first choice, especially for multi-gram quantities.
-
For liquid products: Distillation is suitable for thermally stable liquids with boiling points below 150°C, particularly on a larger scale.
-
For complex mixtures or small-scale purifications (<1 g): Column chromatography is a versatile and powerful technique for separating compounds with different polarities.
-
For removing acidic or basic impurities: Liquid-liquid extraction with an acidic or basic aqueous solution can be very effective.
Q3: My compound seems to be degrading during purification. What can I do?
Compound degradation during purification can be caused by several factors, including sensitivity to the stationary phase in chromatography (e.g., silica gel), high temperatures during distillation, or reaction with the purification solvent. To mitigate this:
-
For chromatography: Test the stability of your compound on a small amount of silica gel or consider using a less acidic stationary phase like alumina.
-
For distillation: If your compound is high-boiling (>150°C) or thermally sensitive, consider using vacuum distillation to lower the boiling point.
-
For all methods: Ensure the chosen solvent is inert to your compound.
Q4: I'm not getting good separation of my product from an impurity. What are my options?
If one purification technique is not providing adequate separation, you can try another method or a combination of methods. For example, you could perform a liquid-liquid extraction to remove the bulk of an impurity, followed by column chromatography for final purification. Optimizing the parameters of your current method (e.g., changing the solvent system in chromatography or recrystallization) can also significantly improve separation.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common purification techniques in a question-and-answer format.
Liquid-Liquid Extraction
Q: An emulsion has formed between the organic and aqueous layers. How can I break it?
An emulsion is a stable mixture of two immiscible liquids. To break an emulsion, you can try the following:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; gravity may be sufficient for separation.
-
Salting out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1][2][3]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation in the first place.[1][2]
-
Filtration: Filter the mixture through a plug of glass wool or Celite.
-
Centrifugation: For small-scale extractions, centrifuging the mixture can effectively break an emulsion.[2]
Q: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A simple way to identify the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.
Q: Only one phase is formed after adding the extraction solvent. What should I do?
This can happen if your reaction mixture contains a water-miscible organic solvent (e.g., ethanol, acetone). Try adding more of the extraction solvent and/or brine to induce phase separation. Alternatively, you can remove the water-miscible solvent under reduced pressure before performing the extraction.
Column Chromatography
Q: My compound is not moving down the column (stuck at the origin). What is wrong?
This usually indicates that the eluent (solvent system) is not polar enough to move your compound. To remedy this, gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Q: My compound is coming off the column too quickly with the solvent front. What should I do?
This suggests that the eluent is too polar. You should use a less polar solvent system. For instance, decrease the percentage of the more polar solvent in your eluent mixture.
Q: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.
Several factors can lead to poor separation on a column:
-
Improper column packing: Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure your column is packed uniformly.
-
Overloading the column: Using too much sample for the amount of stationary phase will result in broad bands that are difficult to separate. A general rule of thumb is to use a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Sample application: The sample should be loaded onto the column in a narrow band using a minimal amount of a solvent in which it is highly soluble.
Q: The fractions are all mixed, and I can't isolate my pure product.
This could be due to the degradation of your compound on the silica gel, leading to a continuous elution of both the product and its degradation products. Test the stability of your compound on silica gel using a 2D TLC experiment. If it is unstable, consider using a different stationary phase like alumina or a different purification technique.
Recrystallization
Q: No crystals are forming, even after the solution has cooled.
This is a common issue and can be addressed with the following steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.
-
-
Too much solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again.[4]
-
Lower the temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
Q: My compound "oiled out" instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. An insulated container can help with this.
Q: The yield of my recrystallized product is very low.
A low yield can result from several factors:
-
Using too much solvent: A significant amount of your product may remain dissolved in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[4]
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
Distillation
Q: The distillation is proceeding very slowly or not at all.
This can be due to:
-
Insufficient heating: Ensure good contact between the heating mantle and the distillation flask. You can also insulate the distillation head with glass wool or aluminum foil to minimize heat loss.
-
Vapor leaks: Check all joints to ensure they are properly sealed. Leaks will prevent the necessary vapor pressure buildup.
Q: The temperature is fluctuating during distillation.
A stable temperature plateau is indicative of a pure substance distilling. Fluctuations can indicate:
-
Presence of multiple components: The mixture may contain impurities with different boiling points.
-
Uneven heating: Use a stir bar or boiling chips to ensure smooth and even boiling.
-
Condenser issues: Check that the condenser is cool and that water is flowing through it at a steady rate.
Q: The liquid is "bumping" violently in the distillation flask.
"Bumping" is the sudden, violent boiling of a liquid. To prevent this, always add boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.
Data Presentation
The following table provides a general comparison of the common purification techniques. The actual efficiency and resource consumption will vary depending on the specific compounds and experimental conditions.
| Technique | Typical Purity Achieved | Typical Recovery | Typical Scale | Time Consumption | Solvent Consumption |
| Liquid-Liquid Extraction | Low to Moderate | High (>95%) | Milligrams to Kilograms | Low | Moderate to High |
| Column Chromatography | High to Very High (>99%) | Moderate (50-90%) | Micrograms to Kilograms | Moderate to High | High |
| Recrystallization | High to Very High (>99%) | Moderate to High (60-95%) | Milligrams to Kilograms | Moderate | Low to Moderate |
| Simple Distillation | Moderate to High | High (>90%) | Grams to Kilograms | Low to Moderate | Low |
| Fractional Distillation | High | Moderate to High | Grams to Kilograms | Moderate to High | Low |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that gives a good separation of your desired compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a column of an appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Fill the column with silica gel, either as a dry powder or as a slurry in the chosen eluent. Tap the column gently to ensure even packing and to remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system until the silica gel is fully saturated.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully apply the solution to the top of the silica gel using a pipette.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line) to force the eluent through the column at a steady rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
-
Detailed Methodology for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. This can be determined by small-scale solubility tests.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath) with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
-
Detailed Methodology for Liquid-Liquid Extraction
-
Preparation:
-
Choose two immiscible solvents (typically an organic solvent and an aqueous solution).
-
Ensure the separatory funnel is clean, the stopcock is closed and properly greased, and it is supported by a ring stand.
-
-
Extraction:
-
Dissolve the crude reaction mixture in the chosen organic solvent and pour it into the separatory funnel.
-
Add the aqueous washing solution to the funnel.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it to release any pressure buildup.
-
Gently shake or swirl the funnel for a minute or two to allow for the transfer of impurities from the organic to the aqueous phase. Vent frequently.
-
-
Separation:
-
Place the funnel back in the ring stand and remove the stopper.
-
Allow the layers to fully separate.
-
Carefully drain the bottom layer through the stopcock into a flask.
-
Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.
-
-
Drying and Concentration:
-
Dry the organic layer containing your product over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter or decant the organic solution away from the drying agent.
-
Remove the solvent under reduced pressure to obtain the partially purified product.
-
Detailed Methodology for Simple Distillation
-
Apparatus Setup:
-
Assemble the distillation apparatus, consisting of a round-bottom distillation flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Ensure all glassware is securely clamped and the joints are properly sealed.
-
Place a stir bar or boiling chips in the distillation flask.
-
-
Distillation:
-
Fill the distillation flask no more than two-thirds full with the liquid to be purified.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Begin heating the distillation flask gently.
-
Observe the temperature as the vapor rises and enters the condenser.
-
Collect the distillate that condenses and drips into the receiving flask. Record the temperature range over which the liquid distills.
-
-
Completion:
-
Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
-
Mandatory Visualization
Caption: General troubleshooting workflow for common purification techniques.
Caption: Decision tree for troubleshooting emulsion formation in liquid-liquid extraction.
Caption: Troubleshooting flowchart for poor separation in column chromatography.
References
Technical Support Center: Stability of 2-Chloropyridine-5-acetic acid ethyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Chloropyridine-5-acetic acid ethyl ester. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ethyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, leading to the formation of 2-Chloropyridine-5-acetic acid and ethanol. A secondary degradation pathway to consider, particularly under photolytic conditions, is the potential for dechlorination of the pyridine ring.
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It is crucial to protect the compound from moisture and light. Inert gas blanketing (e.g., with argon or nitrogen) of the storage container is also advisable to prevent hydrolysis.
Q3: Are there any known incompatibilities I should be aware of during formulation or experimentation?
A3: Yes, avoid strong acids, strong bases, and potent oxidizing agents as they can catalyze the degradation of the ester or the pyridine ring. Additionally, prolonged exposure to water or high humidity environments should be minimized.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method can separate the parent compound from its primary degradant, 2-Chloropyridine-5-acetic acid, allowing for accurate quantification of both.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | Presence of water in the solvent. | Use anhydrous solvents and handle the compound in a dry atmosphere (e.g., in a glove box). |
| pH of the solution is too high or too low. | Buffer the solution to a neutral pH (around 7.0). The stability of the ester is generally lowest at pH extremes. | |
| Exposure to light. | Protect the solution from light by using amber vials or by working in a dark room. | |
| Inconsistent results in stability studies. | Non-homogenous sample. | Ensure the sample is fully dissolved and the solution is homogenous before starting the experiment. |
| Fluctuation in storage temperature. | Use a calibrated and temperature-controlled storage chamber. | |
| Analytical method is not stability-indicating. | Develop and validate an HPLC method that can resolve the parent compound from all potential degradation products. | |
| Precipitation of the compound from solution over time. | Supersaturated solution. | Ensure the concentration of the compound is below its solubility limit in the chosen solvent at the storage temperature. |
| Degradation to a less soluble product. | Characterize the precipitate to identify if it is a degradation product. Adjust storage conditions to minimize degradation. |
Degradation Pathway and Mitigation Strategy
The primary degradation pathway is the hydrolysis of the ester. The following diagram illustrates this process and outlines key strategies to improve stability.
Caption: Degradation pathway of this compound and strategies for enhancing its stability.
Experimental Protocols
Protocol 1: Accelerated Stability Study using HPLC
Objective: To assess the stability of this compound under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare buffered aqueous solutions at pH 4, 7, and 9.
-
Dilute the stock solution with each of the buffered solutions to a final concentration of 0.1 mg/mL.
-
-
Storage Conditions:
-
Store the prepared solutions in sealed, amber glass vials at 40°C and 75% relative humidity (RH) in a stability chamber.
-
-
Time Points for Analysis:
-
Analyze the samples at initial (T=0), 1, 2, 4, and 6 weeks.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound and its primary degradation product, 2-Chloropyridine-5-acetic acid, at each time point.
-
Calculate the percentage of the parent compound remaining.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) at each pH.
-
Protocol 2: Evaluation of Stabilizers
Objective: To evaluate the effectiveness of different stabilizers on the stability of this compound.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound (0.1 mg/mL) in a buffered solution at the pH where the most significant degradation was observed in Protocol 1.
-
To separate aliquots of this solution, add potential stabilizers at a suitable concentration (e.g., 0.1% w/v). Examples of stabilizers to test include:
-
An antioxidant (e.g., Butylated hydroxytoluene - BHT).
-
A chelating agent (e.g., Ethylenediaminetetraacetic acid - EDTA).
-
-
-
Storage and Analysis:
-
Store the samples under the same accelerated conditions as in Protocol 1.
-
Analyze the samples at the same time points using the same HPLC method.
-
-
Data Analysis:
-
Compare the degradation rate constants of the samples with and without stabilizers to determine the effectiveness of each stabilizer.
-
Quantitative Data Summary
The following table provides hypothetical degradation rate data based on general principles of ester hydrolysis. Actual experimental data should be generated using the protocols above.
| Condition | Degradation Rate Constant (k) (week⁻¹) | Half-life (t½) (weeks) |
| pH 4 (40°C/75% RH) | 0.05 | 13.9 |
| pH 7 (40°C/75% RH) | 0.01 | 69.3 |
| pH 9 (40°C/75% RH) | 0.10 | 6.9 |
| pH 7 with 0.1% BHT | 0.008 | 86.6 |
| pH 7 with 0.1% EDTA | 0.009 | 77.0 |
Note: The data in this table is illustrative and intended for comparison purposes. Actual rates will depend on the specific experimental conditions.
Experimental Workflow Diagram
Caption: A streamlined workflow for conducting stability studies of this compound.
Challenges in the scale-up synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate.
Process Overview and Key Transformations
The industrial synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate typically proceeds through a multi-step process, starting from a suitable pyridine precursor. A common and economically viable route involves the following key transformations:
-
Chlorination: Synthesis of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, often starting from 3-methylpyridine or a derivative.
-
Cyanation: Introduction of a nitrile group by reacting 2-chloro-5-(chloromethyl)pyridine with a cyanide salt, such as sodium cyanide.
-
Hydrolysis: Conversion of the resulting 2-(2-chloropyridin-5-yl)acetonitrile to 2-(2-chloropyridin-5-yl)acetic acid.
-
Esterification: Reaction of the carboxylic acid with ethanol to yield the final product, ethyl 2-(2-chloropyridin-5-yl)acetate.
Each of these steps presents unique challenges during scale-up, from managing reaction exotherms and handling hazardous materials to controlling impurity formation and ensuring product quality.
Troubleshooting Guides
Step 1: Cyanation of 2-chloro-5-(chloromethyl)pyridine
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low conversion of starting material | - Inefficient mixing or mass transfer.- Deactivation of phase-transfer catalyst (if used).- Low reaction temperature. | - Increase agitation speed.- Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reaction rate.- Ensure the reaction temperature is maintained at the optimal level. |
| Formation of dark-colored by-products | - Overheating, leading to decomposition.- Presence of impurities in the starting material or reagents. | - Implement precise temperature control, especially during the addition of reagents.- Use high-purity starting materials and solvents.- Consider degassing the reaction mixture to remove oxygen. |
| Difficult phase separation during work-up | - Emulsion formation, often stabilized by fine solid by-products. | - Allow the mixture to stand for a longer period.- Add a small amount of brine to break the emulsion.- Filter the mixture before phase separation. |
| Exothermic runaway reaction | - Poor heat dissipation at a larger scale.- Too rapid addition of sodium cyanide. | - Ensure the reactor has adequate cooling capacity.- Add the sodium cyanide solution portion-wise or via a controlled-dosing pump.- Monitor the internal temperature closely with a reliable probe. |
Step 2: Hydrolysis of 2-(2-chloropyridin-5-yl)acetonitrile
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete hydrolysis | - Insufficient reaction time or temperature.- Inadequate concentration of acid or base catalyst. | - Increase the reaction time or temperature, monitoring for by-product formation.- Increase the concentration of the hydrolyzing agent (e.g., HCl or NaOH). |
| Formation of 2-(2-chloropyridin-5-yl)acetamide | - Incomplete hydrolysis, with the amide being a stable intermediate. | - Prolong the reaction time or increase the temperature to drive the hydrolysis to the carboxylic acid.[1] |
| Product degradation | - Harsh reaction conditions (e.g., excessively high temperature or prolonged exposure to strong acid/base). | - Optimize the reaction conditions to be as mild as possible while still achieving complete conversion.- Consider using a different acid or base catalyst. |
| Difficult isolation of the carboxylic acid | - The product may be soluble in the aqueous reaction mixture. | - Adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility.- Extract the product with a suitable organic solvent. |
Step 3: Esterification of 2-(2-chloropyridin-5-yl)acetic acid
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low ester yield | - Equilibrium nature of the Fischer esterification reaction.- Presence of water in the reaction mixture. | - Use a large excess of ethanol to shift the equilibrium towards the product.[2]- Remove water as it is formed, for example, by using a Dean-Stark apparatus.[2]- Ensure all reagents and solvents are anhydrous. |
| Slow reaction rate | - Insufficient amount or activity of the acid catalyst. | - Increase the catalyst loading (e.g., concentrated sulfuric acid).- Use a fresh, active catalyst. |
| Formation of by-products | - Dehydration of the alcohol or other side reactions at high temperatures. | - Optimize the reaction temperature to minimize side reactions.- Consider using a milder esterification method if the substrate is sensitive. |
| Difficult purification of the final product | - Presence of unreacted carboxylic acid and residual catalyst. | - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during work-up.- Purify the crude product by vacuum distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns during the scale-up synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate?
A1: The primary safety concern is the use of sodium cyanide in the cyanation step. Sodium cyanide is highly toxic and can release deadly hydrogen cyanide gas if it comes into contact with acids.[1][3][4][5][6] It is crucial to handle sodium cyanide in a well-ventilated area, wear appropriate personal protective equipment (PPE), and have an emergency response plan in place.[1][3][4][5][6] Additionally, the cyanation reaction can be highly exothermic, posing a risk of a thermal runaway if not properly controlled.[7][8][9]
Q2: How can I minimize the formation of impurities during the cyanation step?
A2: Impurity formation can be minimized by carefully controlling the reaction conditions. Maintaining a consistent temperature, ensuring efficient mixing, and using high-purity starting materials are all critical. The use of a phase-transfer catalyst can sometimes improve selectivity and reduce by-product formation.
Q3: I am observing the formation of an amide intermediate during the hydrolysis of the nitrile. How can I drive the reaction to completion to form the carboxylic acid?
A3: The formation of the amide is a common intermediate in nitrile hydrolysis.[1] To favor the formation of the carboxylic acid, you can increase the reaction temperature, prolong the reaction time, or use a higher concentration of the acid or base catalyst.[1] Careful monitoring of the reaction progress by techniques such as HPLC or TLC is recommended to determine the optimal reaction time.
Q4: What are the best practices for the final purification of ethyl 2-(2-chloropyridin-5-yl)acetate on a large scale?
A4: For large-scale purification, vacuum distillation is often the most efficient method to remove lower and higher boiling impurities. Prior to distillation, a thorough aqueous work-up is necessary to remove any residual acid catalyst and water-soluble by-products. This typically involves washing the organic layer with a basic solution (e.g., sodium bicarbonate) followed by brine.
Quantitative Data
The following table summarizes typical reaction parameters for the key steps in the synthesis. Please note that optimal conditions can vary depending on the specific scale and equipment used.
| Reaction Step | Key Parameters | Typical Values (Lab Scale) | Scale-up Considerations |
| Cyanation | Temperature | 20-50 °C | Precise temperature control is crucial to prevent runaway reactions. |
| Reaction Time | 2-6 hours | May need to be adjusted based on mixing efficiency at a larger scale. | |
| Solvent | Dichloromethane, Toluene | Solvent choice can impact reaction rate and ease of work-up. | |
| Hydrolysis | Temperature | 80-100 °C (reflux) | Ensure adequate condenser capacity for reflux at a larger scale. |
| Reaction Time | 4-12 hours | Monitor for completion to avoid product degradation. | |
| Reagent | 6M HCl or 4M NaOH | Handling of large volumes of corrosive materials requires appropriate equipment. | |
| Esterification | Temperature | 70-80 °C (reflux) | Efficient removal of water is key to achieving high conversion. |
| Reaction Time | 3-8 hours | Can be influenced by the efficiency of water removal. | |
| Catalyst | Conc. H₂SO₄ (1-5 mol%) | Catalyst neutralization and removal during work-up is a key step. |
Experimental Protocols
Protocol 1: Cyanation of 2-chloro-5-(chloromethyl)pyridine
-
Charge a reactor with 2-chloro-5-(chloromethyl)pyridine and a suitable solvent (e.g., dichloromethane or toluene).
-
If using a phase-transfer catalyst (e.g., tetrabutylammonium bromide), add it to the reactor at this stage.
-
Prepare a solution of sodium cyanide in water.
-
Under vigorous stirring and with controlled cooling, slowly add the sodium cyanide solution to the reactor, maintaining the internal temperature below 30 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(2-chloropyridin-5-yl)acetonitrile.
Protocol 2: Hydrolysis of 2-(2-chloropyridin-5-yl)acetonitrile
-
Charge the crude 2-(2-chloropyridin-5-yl)acetonitrile to a reactor equipped with a reflux condenser.
-
Add an excess of aqueous hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as determined by HPLC.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of the carboxylic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(2-chloropyridin-5-yl)acetic acid.
Protocol 3: Esterification of 2-(2-chloropyridin-5-yl)acetic acid
-
Suspend 2-(2-chloropyridin-5-yl)acetic acid in a large excess of ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 3-6 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-(2-chloropyridin-5-yl)acetate.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | C9H10Cl2N2O3 | CID 66744879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bjultrasonic.com [bjultrasonic.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1060814-82-5|Ethyl 2-(5-chloropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
Technical Support Center: Minimizing Impurity Formation in 2-Chloropyridine-5-acetic acid ethyl ester Synthesis
Welcome to the technical support center for the synthesis of 2-Chloropyridine-5-acetic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the minimization of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Fischer Esterification: This method involves the direct esterification of 2-Chloropyridine-5-acetic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is driven by refluxing the mixture.
-
From Acetonitrile Derivative: This route utilizes (6-chloropyridin-3-yl)acetonitrile, which is reacted with ethanol and a strong acid like concentrated sulfuric acid under reflux conditions.[1]
Q2: What are the most common impurities I should be aware of during the synthesis?
A2: Several impurities can arise depending on the synthetic route and reaction conditions. The most common include:
-
Unreacted Starting Materials: Residual 2-Chloropyridine-5-acetic acid (in the Fischer esterification route) or (6-chloropyridin-3-yl)acetonitrile.
-
Hydrolysis Product: 2-Chloropyridine-5-acetic acid can be formed by the hydrolysis of the ethyl ester product, particularly in the presence of water and acid or base.
-
Over-chlorinated Byproducts: If the synthesis of the pyridine core involves a chlorination step, there is a risk of forming di- or tri-chlorinated pyridine derivatives.
-
Dimeric Impurities: Although less common, dimerization of the starting material or product can occur under certain conditions.
-
2-Hydroxypyridine-5-acetic acid ethyl ester: This can form through the hydrolysis of the 2-chloro group on the pyridine ring.
Q3: How can I monitor the progress of the reaction and detect impurities?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the consumption of the starting material and the formation of the product. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. An HPLC method using a C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH=3) has been shown to be effective for analyzing similar compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ethyl Ester | Incomplete reaction in Fischer esterification due to equilibrium. | - Use a large excess of ethanol (can also serve as the solvent) to drive the equilibrium towards the product.[2] - Remove water as it forms using a Dean-Stark apparatus. - Increase the reaction time or temperature, monitoring by TLC to avoid degradation. |
| Incomplete conversion of the acetonitrile starting material. | - Ensure the use of a sufficient excess of ethanol and a strong acid catalyst. - Optimize the reaction time and temperature. A typical procedure involves refluxing for 4-5 hours.[1] | |
| Presence of Unreacted 2-Chloropyridine-5-acetic acid | Insufficient reaction time or catalyst in Fischer esterification. | - Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. - Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used. |
| Hydrolysis of the ester product during workup. | - Neutralize the reaction mixture promptly with a mild base like sodium bicarbonate solution after cooling.[1] - Avoid prolonged exposure to acidic or basic aqueous conditions during extraction. | |
| Formation of 2-Hydroxypyridine-5-acetic acid ethyl ester | Hydrolysis of the 2-chloro substituent on the pyridine ring. | - This hydrolysis is favored by high temperatures and prolonged reaction times in the presence of water.[3] Minimize reaction time and ensure anhydrous conditions where possible. - Use a lower reaction temperature if feasible, though this may require longer reaction times. |
| Presence of Dimeric or Polymeric Byproducts | Side reactions occurring at elevated temperatures. | - Optimize the reaction temperature to the minimum required for a reasonable reaction rate. - Ensure proper stirring to maintain a homogeneous reaction mixture and avoid localized overheating. |
| Difficult Purification | Impurities with similar polarity to the product. | - Utilize silica gel column chromatography with a gradient elution system (e.g., ethyl acetate in hexanes) for effective separation.[1] - For acidic impurities, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic components. |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol outlines the synthesis of this compound from 2-Chloropyridine-5-acetic acid.
Materials:
-
2-Chloropyridine-5-acetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Chloropyridine-5-acetic acid (1 g, 5.83 mmol) in ethanol (20 mL), slowly add concentrated sulfuric acid (1.6 mL).[1]
-
Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis from (6-chloropyridin-3-yl)acetonitrile
This protocol details the synthesis from the corresponding acetonitrile derivative.[1]
Materials:
-
(6-chloropyridin-3-yl)acetonitrile
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Add 10 g (65.5 mmol) of (6-chloropyridin-3-yl)acetonitrile to a mixture of 122 mL of ethanol and 46 mL of concentrated sulfuric acid.
-
Stir the mixture under reflux for 5 hours.
-
After cooling to ambient temperature, slowly add the reaction mixture dropwise to a stirred mixture of 161 g of sodium bicarbonate and 450 mL of water.
-
Extract the aqueous phase with dichloromethane (3 x 300 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Purify the crude oil by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 2/98 to 9/91 v/v) to afford the product.
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key steps.
Caption: Experimental workflow for the Fischer Esterification synthesis.
Caption: Experimental workflow for the synthesis from the acetonitrile derivative.
Caption: Key impurity formation pathways.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Validation of 2-Chloropyridine-5-acetic acid ethyl ester
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 2-Chloropyridine-5-acetic acid ethyl ester, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical validation to ensure its quality and consistency.[1] This guide provides a detailed comparison of two instrumental methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
High-Performance Liquid Chromatography is a premier technique for purity analysis due to its high resolution and sensitivity, allowing for the effective separation of the main compound from potential non-volatile impurities.[2] Conversely, Gas Chromatography is the analytical method of choice for volatile and semi-volatile materials, often coupled with a mass spectrometer for definitive identification of separated components.[3]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are presented to allow for replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed to separate and quantify this compound from its potential non-volatile, process-related impurities.
1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at approximately 225-240 nm.[4]
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Prepare the acetonitrile, also filtered. Degas both solvents before use.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (or a suitable diluent like acetonitrile/water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar concentration.
3. Data Analysis:
-
The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and by-products.
1. Instrumentation and Conditions:
-
System: A GC system equipped with a capillary column, a mass selective detector (MSD), and an appropriate autosampler/injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase by 10°C/min to 300°C.
-
Hold: Maintain at 300°C for 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
2. Reagent and Sample Preparation:
-
Sample Solution: Accurately weigh the sample and dissolve it in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to a concentration of approximately 1 mg/mL. Vortex the solution to ensure homogeneity.
3. Data Analysis:
-
Purity is determined by the percent area of the main peak relative to the total peak area.
-
Impurity identification is achieved by comparing the mass spectrum of each unknown peak against a spectral library (e.g., NIST, Wiley).[5]
Analytical Workflow Visualization
The following diagrams illustrate the logical workflow for each analytical technique.
Caption: Logical workflow for purity analysis using HPLC.
Caption: Logical workflow for purity analysis using GC-MS.
Comparison of Analytical Performance
The choice between HPLC and GC-MS depends on the specific requirements of the analysis and the nature of the expected impurities. The following table provides a direct comparison of the two techniques for the purity validation of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent or mobile phase, followed by filtration.[2] | Dissolution in a volatile organic solvent. Derivatization may be needed for non-volatile compounds. |
| Resolution | High resolving power, capable of separating complex mixtures and isomers.[2] | Very high resolving power, especially with long capillary columns. |
| Identification Capability | Based on retention time comparison with a reference standard. PDA provides UV spectral data. | Definitive identification through mass spectral fragmentation patterns and library matching. |
| Potential Impurities Detected | - Starting material (2-Chloropyridine-5-acetic acid)- Hydrolysis products- Non-volatile by-products- Isomeric impurities | - Residual solvents (e.g., ethanol, ethyl acetate)- Volatile starting materials- Volatile by-products- Thermally stable impurities |
| Advantages | - Wide applicability- Non-destructive- Robust and reproducible- High-resolution separation[2] | - High sensitivity- Excellent separation efficiency- Definitive compound identification via MS |
| Disadvantages | - Lower peak capacity than capillary GC- Identification is not definitive without a reference standard- Higher consumption of organic solvents | - Requires analyte to be volatile and thermally stable- Potential for sample degradation at high temperatures- Complex matrices can contaminate the ion source |
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound, each offering distinct advantages.
-
HPLC is the preferred method for quantifying the main component and detecting non-volatile or thermally sensitive impurities, such as the unreacted starting acid or degradation products. Its robustness makes it ideal for routine quality control.
-
GC-MS excels in the detection and identification of volatile impurities, such as residual solvents from the synthesis and purification process. Its mass spectrometric detector provides an unparalleled level of confidence in impurity identification.
For a comprehensive purity profile, an orthogonal approach utilizing both HPLC and GC-MS is highly recommended. This dual-method strategy ensures that a wide range of potential impurities, from non-volatile polar compounds to highly volatile organic solvents, are effectively detected, quantified, and identified, thereby guaranteeing the quality and safety of the final product.
References
Reactivity Face-Off: 2-Chloropyridine vs. 2-Bromopyridine Acetic Acid Esters in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that influences reaction efficiency, cost, and the overall synthetic strategy. Among the versatile building blocks available, substituted halopyridines are paramount. This guide provides an objective, data-driven comparison of the reactivity of two common intermediates: 2-chloropyridine acetic acid esters and 2-bromopyridine acetic acid esters.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond.[1][2] This distinction is the primary determinant of their behavior in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst.[1] Due to the lower bond dissociation energy of the C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol), 2-bromopyridine derivatives are generally more reactive.[1] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]
Conversely, the stronger C-Cl bond in 2-chloropyridine derivatives makes them less reactive, often necessitating more forcing conditions such as higher temperatures, longer reaction times, and the use of specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity trend is often reversed in nucleophilic aromatic substitution (SNAr). The SNAr mechanism proceeds via a two-step addition-elimination pathway, where the initial attack of the nucleophile is typically the rate-determining step. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions towards nucleophilic attack.[3][4]
In this context, the more electronegative chlorine atom is better at stabilizing the negative charge that develops in the transition state (the Meisenheimer complex).[3] Consequently, 2-chloro-substituted pyridines are generally more reactive than their bromo-counterparts in SNAr reactions.[3]
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of ethyl 2-(2-chloropyridin-yl)acetate and ethyl 2-(2-bromopyridin-yl)acetate in representative Suzuki-Miyaura and SNAr reactions. The data is illustrative and based on established principles for analogous 2-halopyridine systems.
| Reaction Type | Substrate | Coupling Partner / Nucleophile | Typical Conditions | Relative Reaction Rate | Typical Yield Range |
| Suzuki-Miyaura Coupling | Ethyl 2-(2-bromopyridin-yl)acetate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-90 °C | Faster | 85-95% |
| Suzuki-Miyaura Coupling | Ethyl 2-(2-chloropyridin-yl)acetate | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100-110 °C | Slower | 70-90% (with optimized catalyst) |
| Nucleophilic Aromatic Substitution | Ethyl 2-(2-chloropyridin-yl)acetate | Morpholine | K₂CO₃, DMSO, 120 °C | Faster | 80-95% |
| Nucleophilic Aromatic Substitution | Ethyl 2-(2-bromopyridin-yl)acetate | Morpholine | K₂CO₃, DMSO, 120-140 °C | Slower | 70-85% |
Experimental Protocols
To provide a direct comparison, the following detailed methodologies for a Suzuki-Miyaura coupling are presented. These protocols are designed to be run in parallel to accurately assess the reactivity differences.
General Procedure for Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield of ethyl 2-(2-phenylpyridin-yl)acetate starting from ethyl 2-(2-chloropyridin-yl)acetate and ethyl 2-(2-bromopyridin-yl)acetate under typical and optimized conditions, respectively.
Materials:
-
Ethyl 2-(2-chloropyridin-yl)acetate
-
Ethyl 2-(2-bromopyridin-yl)acetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Toluene, Anhydrous
-
1,4-Dioxane, Anhydrous
-
Water, Degassed
-
Nitrogen or Argon gas supply
Experimental Workflow Diagram
Protocol for Ethyl 2-(2-bromopyridin-yl)acetate (Higher Reactivity Substrate):
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-(2-bromopyridin-yl)acetate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed to the work-up and analysis steps.
Protocol for Ethyl 2-(2-chloropyridin-yl)acetate (Lower Reactivity Substrate):
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-(2-chloropyridin-yl)acetate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (6 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed to the work-up and analysis steps.
Work-up and Analysis (for both reactions):
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR and MS and determine the isolated yield for a direct comparison.
Conclusion
The choice between 2-chloro- and 2-bromopyridine acetic acid esters is a trade-off between reactivity and cost. The bromo-derivatives are significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and greater substrate scope.[1][3] In contrast, the chloro-derivatives are often more reactive in SNAr reactions and are typically less expensive and more widely available.[1] Advances in catalyst technology have made the coupling of less reactive chloro-derivatives increasingly viable, but often at the cost of more expensive and specialized reagents and more stringent reaction conditions.[1] This guide provides the foundational principles and practical protocols to aid researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to the Synthesis of Ethyl 2-(2-chloropyridin-5-yl)acetate
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(2-chloropyridin-5-yl)acetate is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides an objective comparison of two primary synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.
Synthetic Strategies at a Glance
Two principal routes for the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate have been identified and are compared herein.
Route A commences with the readily available starting material, 2-chloro-5-(chloromethyl)pyridine. This pathway involves a two-step sequence: the formation of an acetonitrile intermediate followed by its conversion to the desired ethyl ester.
Route B offers a more direct approach, starting from 2-chloropyridine-5-acetic acid and proceeding via a classic Fischer esterification reaction.
The selection between these routes will likely depend on the availability of starting materials, desired overall yield, and operational simplicity.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic pathways, providing a clear comparison of their efficiencies.
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| Route A-1 | Cyanation | 2-chloro-5-(chloromethyl)pyridine | (2-chloropyridin-5-yl)acetonitrile | NaCN, DMSO | 50 °C, 2 h | ~90% (estimated) |
| Route A-2 | Esterification | (2-chloropyridin-5-yl)acetonitrile | Ethyl 2-(2-chloropyridin-5-yl)acetate | Ethanol, H₂SO₄ | Reflux, 5 h | 75% |
| Route B | Fischer Esterification | 2-chloropyridine-5-acetic acid | Ethyl 2-(2-chloropyridin-5-yl)acetate | Ethanol, H₂SO₄ (catalytic) | Reflux | >95% (estimated)[1] |
Detailed Experimental Protocols
Route A: From 2-chloro-5-(chloromethyl)pyridine
This route involves the initial conversion of the chloromethyl group to a nitrile, followed by acidic alcoholysis to yield the target ester.
Step A-1: Synthesis of (2-chloropyridin-5-yl)acetonitrile
To a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is then heated to 50 °C and stirred for 2 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (2-chloropyridin-5-yl)acetonitrile.
Step A-2: Synthesis of Ethyl 2-(2-chloropyridin-5-yl)acetate
A mixture of (6-chloropyridin-3-yl)acetonitrile (1.0 eq), ethanol (excess), and concentrated sulfuric acid (catalytic amount) is heated at reflux for 5 hours. After cooling to room temperature, the reaction mixture is carefully poured into a mixture of sodium bicarbonate and water. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to give ethyl 2-(2-chloropyridin-5-yl)acetate as a clear oil.[2]
Route B: Fischer Esterification of 2-chloropyridine-5-acetic acid
This method provides a direct conversion of the carboxylic acid to its corresponding ethyl ester.
Experimental Protocol:
To a solution of 2-chloropyridine-5-acetic acid (1.0 eq) in a large excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous magnesium sulfate and concentrated to yield the crude product, which can be further purified by column chromatography if necessary. The use of a large excess of the alcohol can drive the reaction to yields of 97-99%.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Comparison and Conclusion
Both Route A and Route B offer viable methods for the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate.
Route A is a two-step process with a good overall yield. The handling of sodium cyanide in the first step requires appropriate safety precautions. The subsequent esterification of the nitrile is a standard and effective procedure.
Route B is a more direct, one-step synthesis from the corresponding carboxylic acid. The Fischer esterification is a well-established and high-yielding reaction, particularly when an excess of the alcohol is used to drive the equilibrium towards the product.[1] The primary consideration for this route is the commercial availability and cost of the starting material, 2-chloropyridine-5-acetic acid.
For laboratories where 2-chloropyridine-5-acetic acid is readily available, Route B is the more efficient and atom-economical choice. However, if 2-chloro-5-(chloromethyl)pyridine is the more accessible precursor, Route A provides a reliable and effective alternative. The final decision will be guided by the specific constraints and resources of the research or production environment.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Chloropyridine-5-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various catalytic methods for the synthesis of 2-Chloropyridine-5-acetic acid ethyl ester, a key intermediate in the production of several active pharmaceutical ingredients (APIs). The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and overall process economy. This document presents a summary of common catalytic approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Introduction to Synthetic Pathways
The synthesis of this compound typically proceeds through the hydrolysis and subsequent esterification of (6-chloropyridin-3-yl)acetonitrile. The primary catalytic systems employed for this transformation are strong mineral acids. An alternative approach involves the use of phase-transfer catalysis (PTC), which can offer advantages in terms of reaction conditions and waste reduction. This guide will focus on a comparative analysis of these catalytic strategies.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for the synthesis of this compound from (6-chloropyridin-3-yl)acetonitrile.
| Catalyst System | Catalyst Type | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sulfuric Acid | Brønsted Acid | ~75%[1] | 4-5[1] | Readily available, low cost. | Harsh reaction conditions, potential for side reactions, significant waste generation. |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salt (e.g., TBAB) | Potentially >90% | Variable | Milder reaction conditions, potential for higher selectivity, reduced solvent usage.[2][3] | Higher catalyst cost, requires optimization of reaction parameters. |
| Palladium-based Catalysts | Transition Metal | Not directly reported for this specific synthesis | Variable | High efficiency for cross-coupling reactions in related pyridine syntheses.[4][5] | High cost, potential for metal contamination in the final product. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Sulfuric Acid Catalyzed Synthesis
This protocol is adapted from established procedures for the hydrolysis and esterification of nitriles.[1]
Materials:
-
(6-chloropyridin-3-yl)acetonitrile
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate
-
Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of ethanol (27 mL), add 10 g (65.5 mmol) of (6-chloropyridin-3-yl)acetonitrile.
-
Slowly add 46 mL of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling to ambient temperature, slowly add the reaction mixture to a stirred solution of 161 g of sodium bicarbonate in 450 mL of water for neutralization.
-
Extract the aqueous phase with dichloromethane (3 x 300 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes (2:98 to 9:91 v/v) to yield the final product.
Method 2: Proposed Phase-Transfer Catalysis (PTC) Approach
This protocol is a proposed method based on the principles of phase-transfer catalysis for C-alkylation, which could be adapted for the synthesis of the target molecule's precursors.[2][6]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
Sodium Cyanide
-
Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst
-
Dichloromethane (DCM)
-
Water
-
Ethanol (for subsequent esterification)
-
Concentrated Sulfuric Acid (for subsequent esterification)
Procedure for Cyanation Step:
-
In a two-phase system consisting of dichloromethane and water, dissolve 2-chloro-5-(chloromethyl)pyridine in the organic phase.
-
Dissolve sodium cyanide in the aqueous phase.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the reaction mixture.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain (6-chloropyridin-3-yl)acetonitrile.
Subsequent Esterification: The obtained (6-chloropyridin-3-yl)acetonitrile can then be converted to the final product using the sulfuric acid-catalyzed method described above.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of catalysts for the synthesis of this compound.
Caption: A generalized workflow for the comparative study of different catalysts in the synthesis of this compound.
Discussion
Sulfuric Acid: This method is well-established and utilizes inexpensive reagents. However, the harsh acidic conditions and high temperatures can lead to the formation of byproducts, and the neutralization step generates a significant amount of salt waste.
Phase-Transfer Catalysis (PTC): PTC offers a milder alternative that can lead to higher yields and selectivity.[2][3] The use of a phase-transfer catalyst facilitates the reaction between reactants in immiscible phases, often allowing for lower reaction temperatures and reduced solvent volumes. While the initial cost of the catalyst may be higher, the potential for catalyst recycling and improved process efficiency makes it an attractive option for industrial applications.[6][7]
Palladium Catalysis: While not directly applied to this specific transformation in the literature found, palladium catalysts are highly effective for C-C bond formation in pyridine systems.[4][5] Future research could explore palladium-catalyzed carboxylation or related cross-coupling reactions as a novel synthetic route.
Conclusion
For laboratory-scale synthesis, the sulfuric acid-catalyzed method is a straightforward and cost-effective approach. For larger-scale industrial production, the development of a phase-transfer catalysis process is highly recommended due to its potential for improved yield, milder conditions, and reduced environmental impact. Further investigation into novel catalytic systems, such as those based on palladium, may open up new and more efficient synthetic pathways. Researchers should select the catalytic system that best aligns with their specific requirements for yield, purity, cost, and scalability.
References
- 1. echemi.com [echemi.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biomedres.us [biomedres.us]
A Comparative Guide to Aspirin Synthesis: Yield and Purity Benchmarking
This guide provides a detailed comparison of two common laboratory methods for the synthesis of acetylsalicylic acid (aspirin): the traditional approach using a strong acid catalyst and a greener, microwave-assisted method. The comparison focuses on reaction yield and product purity, offering experimental data and protocols for researchers, scientists, and professionals in drug development.
Performance Overview
The synthesis of aspirin from salicylic acid and acetic anhydride can be efficiently catalyzed by strong acids. Variations in the catalyst and heating method can influence the reaction's efficiency, duration, and environmental impact. Below is a summary of representative yields and purity metrics for two distinct methods.
| Synthesis Method | Catalyst | Heating Method | Typical Yield (%) | Purity (Melting Point °C) |
| Method 1: Acid Catalysis with Conventional Heating | Sulfuric Acid or Phosphoric Acid | Hot Water Bath | 65-75% | 135-136°C[1] |
| Method 2: Microwave-Assisted Synthesis | Various (including catalyst-free) | Microwave Irradiation | 40-65%[1] | 120-136°C[1] |
Experimental Methodologies
Method 1: Synthesis via Acid Catalysis with Conventional Heating
This traditional method employs a strong acid, such as sulfuric acid or phosphoric acid, to catalyze the esterification of salicylic acid with acetic anhydride.[2][3] The mixture is heated using a water bath to promote the reaction.
Detailed Protocol:
-
Reactant Measurement: In a 125 mL Erlenmeyer flask, place approximately 2.0 grams of salicylic acid. In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated (85%) phosphoric acid or concentrated sulfuric acid, which acts as the catalyst.[4][5]
-
Reaction Heating: Swirl the flask gently to mix the reagents. Heat the flask in a boiling water bath for approximately 10-15 minutes to dissolve the solid and complete the reaction.[4][6]
-
Quenching and Crystallization: Remove the flask from the heat and, while still in the hood, cautiously add 2 mL of deionized water to decompose the excess acetic anhydride.[5] Subsequently, add 20-50 mL of cold water to the mixture and place the flask in an ice bath to facilitate the crystallization of aspirin.[4][5] If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.[4]
-
Product Isolation and Purification: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold water to remove soluble impurities. The crude product can be further purified by recrystallization.[6]
-
Recrystallization (Optional but Recommended): Dissolve the crude aspirin in a minimal amount of warm ethanol. Slowly add warm water until the solution becomes cloudy, then add a few more drops of ethanol until it clears. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.[3]
-
Drying and Analysis: Collect the purified crystals by vacuum filtration, allow them to dry completely, and then weigh the final product to calculate the percent yield. Purity can be assessed by measuring the melting point.[7]
Method 2: Greener Synthesis via Microwave Irradiation
This method aligns with the principles of green chemistry by reducing reaction time and potentially eliminating the need for a solvent or catalyst.[8][9] Microwave irradiation provides rapid and efficient heating.
Detailed Protocol:
-
Reactant Measurement: In a microwave-safe Erlenmeyer flask, combine 5.0 grams of salicylic acid and 10 mL of acetic anhydride.[1] A catalyst (e.g., a single drop of a liquid catalyst or ~0.03 g of a solid catalyst) may be added, though catalyst-free approaches are also effective under microwave conditions.[8]
-
Microwave Irradiation: Place the flask in a microwave oven and heat for short intervals (e.g., 2 minutes at 80% power).[8] It is crucial to monitor the reaction to prevent overheating. The process can be repeated after gentle stirring.[8]
-
Quenching and Crystallization: After irradiation, allow the mixture to cool. Cautiously add cold water to quench any unreacted acetic anhydride and to precipitate the aspirin. An ice bath can be used to enhance crystallization.
-
Product Isolation and Purification: Collect the crude product using vacuum filtration and wash with ice-cold water.
-
Recrystallization: Purify the aspirin by recrystallizing from a suitable solvent, such as a toluene or an ethanol/water mixture, to remove impurities.[8]
-
Drying and Analysis: Dry the purified crystals and determine the final mass to calculate the yield. Assess the purity by measuring the melting point and comparing it to the literature value.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated.
Aspirin's therapeutic effects stem from its ability to irreversibly inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain, and thromboxanes, which are involved in blood clotting.[10][13] By acetylating a serine residue in the active site of the COX enzymes, aspirin blocks this conversion, leading to its anti-inflammatory, analgesic, and antiplatelet effects.[10][14]
References
- 1. understandingstandards.org.uk [understandingstandards.org.uk]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. mrscookchemistry.weebly.com [mrscookchemistry.weebly.com]
- 4. Synthesis of Aspirin [home.miracosta.edu]
- 5. bellevuecollege.edu [bellevuecollege.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
- 8. Green chemistry principles and application on aspirin synthesis | PDF [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 12. karger.com [karger.com]
- 13. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
A Comparative Guide to the Reactivity of 2-Chloropyridine-5-acetic acid ethyl ester and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 2-Chloropyridine-5-acetic acid ethyl ester and its structural analogues. The focus is on two key reaction types pivotal in medicinal chemistry and drug development: palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNA r). Understanding the relative reactivity of these analogues is crucial for the efficient synthesis of novel compounds with potential therapeutic applications.
Introduction to Reactivity
The pyridine ring is a common scaffold in pharmaceuticals. The reactivity of substituted pyridines is significantly influenced by the nature and position of the substituents. In the case of 2-halopyridines, the halogen at the 2-position is activated towards both cross-coupling and nucleophilic substitution reactions due to the electron-withdrawing nature of the ring nitrogen. The ethyl acetate group at the 5-position can also modulate this reactivity electronically.
This guide will compare the reactivity of analogues where the halogen at the 2-position is varied (F, Cl, Br) and will also consider analogues with different substituents on the pyridine ring.
Comparative Reactivity Data
The following tables summarize the expected and reported reactivity of this compound and its analogues based on literature data for similar compounds. Direct comparative studies for this specific series of compounds are limited; therefore, some data points are extrapolated from the reactivity of other 2-halopyridines.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of the halide in this reaction generally follows the trend I > Br > OTf > Cl > F. For 2-halopyridines, this trend is also observed, although specialized ligands are often required for the less reactive chlorides and fluorides to achieve good yields.[1][2]
| Substrate | Halogen | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference/Analogue |
| Ethyl 2-chloropyridine-5-acetate | Cl | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O, 100°C, 18h | ~91 | [3] (analogue: 2-chloropyridine) |
| Ethyl 2-bromopyridine-5-acetate | Br | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, 100°C | High | [4] (analogue: 5-bromo-2-methylpyridin-3-amine) |
| Ethyl 2-fluoropyridine-5-acetate | F | Phenylboronic acid | Pd(OAc)₂ / Buchwald ligands | High Temp | Moderate | [5] (general reactivity of 2-fluoropyridines) |
| 2,5-Dichloropyridine | Cl | Arylboronic acid | Pd(OAc)₂ / SPhos | Dioxane/H₂O, 100°C, 12-24h | 70-85 | [6] |
Note: The yields are highly dependent on the specific boronic acid, ligand, base, and solvent system used. The data for the bromo and fluoro analogues are based on the general reactivity trends of 2-halopyridines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on 2-halopyridines is a common method for introducing nitrogen, oxygen, and sulfur nucleophiles. The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen.[5][7]
| Substrate | Halogen | Nucleophile | Conditions | Product | Reference/Analogue |
| Ethyl 2-chloropyridine-5-acetate | Cl | Piperidine | High Temperature | 2-(Piperidin-1-yl)pyridine-5-acetic acid ethyl ester | [8] (analogue: 3-chloro-2-ethylpyridine) |
| Ethyl 2-bromopyridine-5-acetate | Br | Thiophenol | Base, Solvent | 2-(Phenylthio)pyridine-5-acetic acid ethyl ester | [9] (analogue: ethyl 2-((5-bromopyridin-2-yl)thio)acetate) |
| Ethyl 2-fluoropyridine-5-acetate | F | Various N, O, S nucleophiles | Mild conditions | Substituted pyridine | [5] (general reactivity of 2-fluoropyridines) |
| 2,5-Dichloropyrazine | Cl | 3-Methoxyaniline | KOtBu, THF, 60-80°C | Monosubstituted product | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Ethyl 2-Chloropyridine-5-acetate
This protocol is adapted from procedures for the Suzuki coupling of 2-chloropyridines.[3]
Materials:
-
Ethyl 2-chloropyridine-5-acetate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 2-chloropyridine-5-acetate, the arylboronic acid, and cesium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of anhydrous 1,4-dioxane.
-
Add the catalyst solution, the remaining anhydrous 1,4-dioxane (4 mL), and degassed water to the Schlenk flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution on Ethyl 2-Fluoropyridine-5-acetate
This protocol is based on the general reactivity of 2-fluoropyridines which undergo SNAr under mild conditions.[5]
Materials:
-
Ethyl 2-fluoropyridine-5-acetate (1.0 mmol)
-
Nucleophile (e.g., a secondary amine, alcohol, or thiol) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the nucleophile and potassium carbonate in anhydrous DMF.
-
Stir the mixture under an inert atmosphere.
-
Add ethyl 2-fluoropyridine-5-acetate to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A generalized experimental workflow for synthesis.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 2-((5-bromopyridin-2-yl)thio)acetate | C9H10BrNO2S | CID 61340097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to In-Silico Analysis and Molecular Docking of Quercetin Derivatives
This guide provides a comparative analysis of quercetin and its derivatives based on in-silico molecular docking studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids. The information presented herein is compiled from recent studies and aims to facilitate the understanding and further exploration of these compounds in drug discovery.
Quercetin, a flavonoid ubiquitously found in fruits and vegetables, is renowned for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical application can be limited by factors such as low bioavailability.[3] This has spurred research into the synthesis and evaluation of quercetin derivatives to enhance their therapeutic efficacy.[4] In-silico methods, particularly molecular docking, serve as crucial tools in the early stages of drug discovery to predict the binding affinities and interaction patterns of these derivatives with various biological targets.[5][6]
Comparative Docking Performance of Quercetin Derivatives
Molecular docking studies have been instrumental in evaluating the potential of quercetin derivatives against a variety of protein targets. The binding energy, a key parameter obtained from these studies, indicates the strength of the interaction between a ligand (the quercetin derivative) and its target protein; a more negative value suggests a stronger binding affinity.[7] The following table summarizes the docking scores of quercetin and several of its derivatives against various therapeutic targets, as reported in recent literature.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions/Notes |
| Quercetin | SARS-CoV-2 Main Protease (6LU7) | -7.58 to -7.79 | Forms multiple hydrogen bonds.[7] |
| Quercetin Analog L1 | NUDT5 (Breast Cancer) | -11.24 | Interacts with key residues in the active site.[5] |
| Quercetin Analog L28 | NUDT5 (Breast Cancer) | -10.56 | Shows strong binding affinity.[5] |
| Quercetin | NUDT5 (Breast Cancer) | -8.0 | Serves as a reference compound.[5] |
| Compound 7a (Quercetin Derivative) | SARS-CoV-2 Main Protease (6LU7) | -7.79 | Forms 10 strong hydrogen bonds.[7][8] |
| Quercetin Derivative 4q | Cyclin-Dependent Kinase 2 (CDK2) | -9.165 | Shows significant antiproliferative activity.[9] |
| Quercetin Derivative 8q | Cyclin-Dependent Kinase 2 (CDK2) | -8.95 | Exhibits notable toxic effects on cancer cells.[9] |
| Quercetin-3,5-O-4-chlorobenzoic acid ester (QB3) | Estrogen Receptor Alpha (ERα) | -CDOCKER energy: 48.28 kcal/mol | Forms a hydrogen bond with ILE A:201.[4] |
Experimental Protocols
The following section details a generalized methodology for in-silico molecular docking studies as compiled from various research articles.
Preparation of Ligands and Receptor
-
Ligand Preparation: The three-dimensional structures of quercetin and its derivatives are typically obtained from chemical databases like PubChem or synthesized in silico.[10] Ligand preparation involves energy minimization and the addition of hydrogen atoms, which is often performed using software such as LigPrep within the Schrödinger suite or AutoDock Tools.[11]
-
Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[10] The protein is then prepared by removing water molecules, ions, and any co-crystallized ligands.[10][12] Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure.[12] This step can be carried out using tools like the Protein Preparation Wizard in Maestro or AutoDock Tools.[11]
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.[7] The dimensions of the grid box are typically set to encompass the entire binding pocket, for example, 40 x 40 x 40 Å with a spacing of 0.375 Å.[7]
-
Docking Algorithm: Software such as AutoDock, Glide, or iGEMDOCK is used to perform the docking simulations.[7][11][13] These programs utilize algorithms, like the Lamarckian genetic algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site and to calculate the binding energy for each pose.[12]
-
Analysis of Results: The docking results are analyzed to identify the best poses based on the most favorable (i.e., most negative) binding energies.[7] Visualization software like Discovery Studio or PyMOL is used to examine the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.[7][11]
ADMET Prediction
To assess the drug-likeness of the compounds, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using web-based tools like SwissADME and pkCSM.[10] These predictions help in the early identification of candidates with favorable pharmacokinetic profiles.[5]
Visualizations
Workflow for Molecular Docking
Caption: Figure 1: A Generalized Workflow for In-Silico Molecular Docking Studies.
Quercetin's Influence on the PI3K/Akt Signaling Pathway
Caption: Figure 2: Simplified PI3K/Akt Signaling Pathway Modulated by Quercetin.
Signaling Pathways Modulated by Quercetin Derivatives
Quercetin and its derivatives exert their biological effects by modulating various signaling pathways.[14] Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets. Some of the key pathways include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[15] Quercetin has been shown to inhibit the PI3K/Akt pathway, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[15][16]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and stress responses.[14] Quercetin can modulate this pathway, contributing to its anti-inflammatory and anticancer effects.[16]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[14] Quercetin can inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.
-
Wnt/β-catenin Pathway: This pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is often associated with cancer.[16] Quercetin has been found to modulate the Wnt/β-catenin pathway, which may contribute to its anticancer properties.[17]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in immune responses and cell growth.[14] Quercetin's modulation of this pathway can influence immune function and inhibit cancer cell proliferation.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts [mdpi.com]
- 7. Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japtronline.com [japtronline.com]
- 11. Design, Synthesis and Molecular Docking Analysis of Flavonoid Derivatives as Potential Telomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico study of alkaloids with quercetin nucleus for inhibition of SARS-CoV-2 protease and receptor cell protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis: The Boots vs. BHC Green Pathway
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in pain management and fever reduction.[1] Its large-scale production necessitates synthetic pathways that are not only economically viable but also environmentally conscious.[2] Historically, the Boots Pure Drug Company developed the original six-step synthesis for ibuprofen.[2] However, this method has been largely superseded by a more efficient, three-step "green" synthesis developed by the Boots-Hoechst-Celanese (BHC) company.[2] This guide provides a comparative analysis of these two prominent pathways, focusing on key performance metrics, cost factors, and environmental considerations.
The BHC process represents a significant leap forward in green chemistry compared to the traditional Boots method.[1] It streamlines the synthesis from six to just three steps and substantially improves the atom economy, a key metric of how efficiently reactants are converted into the final product.[1]
Quantitative Pathway Comparison
The efficiency and environmental footprint of a synthetic pathway can be quantified using metrics such as overall yield, atom economy, and E-factor (waste/product ratio). The BHC process demonstrates significant improvements over the traditional Boots process in all of these areas.[2]
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Description |
| Number of Steps | 6[2][3] | 3[2][3] | Fewer steps reduce capital costs, energy consumption, and processing time.[2] |
| Overall Yield | ~40-60%[2] | >80%[2] | Higher yield translates directly to greater output from the same amount of starting material. |
| Atom Economy | ~40%[1][2][3] | ~77% (approaching 99% with byproduct recovery)[1][2][3] | A measure of how many atoms from the reactants are incorporated into the final product.[2] |
| E-Factor (Waste/Product Ratio) | High (>1.5)[2] | Low (<0.5)[2] | Lower E-factor signifies less waste generation per kilogram of product. |
| Key Reagents | Acetic anhydride, AlCl₃, Ethyl chloroacetate, Hydroxylamine[1][3] | Acetic anhydride, HF, Raney Nickel, Pd catalyst[1][3] | The BHC process utilizes catalytic reagents that can often be recovered and reused. |
| Byproducts | Large amounts of inorganic salts (e.g., AlCl₃ hydrate)[1][3] | Acetic acid (recyclable), Water[1][3] | The BHC process generates a recyclable byproduct, minimizing waste. |
Synthetic Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct chemical transformations in both the Boots and BHC processes.
Detailed Experimental Protocols
The two synthetic routes begin with the same starting material, isobutylbenzene, but diverge significantly in their subsequent transformations.
The Boots Process (6 Steps)
The original Boots synthesis is a six-step process characterized by the use of stoichiometric reagents, which contributes to its low atom economy.[1]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using an aluminum trichloride catalyst to form 4'-isobutylacetophenone.[1]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[1]
-
Hydrolysis & Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.[1]
-
Oxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime.[1]
-
Nitrile Formation: The oxime is dehydrated, typically with acetic anhydride, to form a nitrile.[1]
-
Hydrolysis: The nitrile is hydrolyzed to the final carboxylic acid, ibuprofen.[1]
The BHC "Green" Process (3 Steps)
The BHC process is a more environmentally friendly and efficient alternative.[4] It employs catalytic steps, allowing for the recovery and reuse of key reagents.[1]
-
Friedel-Crafts Acylation: Similar to the Boots process, isobutylbenzene is acylated to 4'-isobutylacetophenone. However, this method uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[1]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1]
-
Carbonylation: The alcohol is then carbonylated using carbon monoxide with a palladium catalyst to directly form ibuprofen.[1]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloropyridine-5-acetic acid ethyl ester
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloropyridine-5-acetic acid ethyl ester, ensuring compliance and minimizing risk.
Crucially, before commencing any handling or disposal procedures, it is imperative to consult your institution's specific Environmental, Health, and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific chemical.
As a chlorinated organic compound, this compound is categorized as a halogenated organic waste.[1] Improper disposal of such compounds can lead to environmental contamination and potential health hazards. Therefore, a structured and informed approach to its disposal is essential.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents skin contact and subsequent irritation. Gloves must be inspected before use. |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if irritation is experienced. | Protects the respiratory tract from irritation due to vapors or aerosols.[3] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. Keeping these waste streams separate is critical for proper disposal and can significantly reduce disposal costs.
-
Collect waste this compound in a designated, properly labeled, and compatible waste container.[4] Polyethylene containers are often suitable for halogenated solvent waste.[4]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name and approximate concentration.
2. Container Management:
-
Keep the waste container tightly closed when not in use to prevent the release of vapors.[5]
-
Store the container in a well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
3. Disposal Procedure:
-
All chemical waste, including unused product and contaminated materials, must be disposed of through an approved waste disposal plant.[6][7]
-
Contact your institution's Environmental, Health, and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all federal, state, and local regulations concerning hazardous waste disposal.[1]
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[6]
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal as hazardous waste.[6]
-
Do not allow the spilled material to enter drains or waterways.[1]
Disposal Decision Workflow
The following diagram illustrates the key decision points in the disposal process for this compound.
References
Personal protective equipment for handling 2-Chloropyridine-5-acetic acid ethyl ester
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal protocols for 2-Chloropyridine-5-acetic acid ethyl ester. The following procedures are based on established best practices for handling chlorinated pyridine derivatives to ensure the safety of laboratory personnel and the integrity of experimental work.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the required PPE when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing safety goggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide effective short-term protection.[1][2][3][4] For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select an appropriate material (e.g., neoprene or butyl rubber).[2] Always inspect gloves for any damage before use and replace them immediately if contact with the chemical occurs.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[2] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is required.[2][4] |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the foot are required in the laboratory.[1] Open-toed footwear, sandals, or perforated shoes are strictly prohibited.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.[3]
-
Inspect all necessary PPE for integrity and wear it correctly before handling the compound.
-
Have a spill kit readily accessible.
2. Handling:
-
Measure and dispense the chemical within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).[2]
-
Avoid direct contact with skin, eyes, and clothing.[5][6] Do not inhale dust or vapors.[2][5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]
-
Decontaminate the work surface and any equipment used.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan: Hazardous Waste Management
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be considered contaminated and disposed of in a designated hazardous waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5][6]
3. Disposal:
-
Dispose of all waste through your institution's environmental health and safety office.
-
All waste disposal must adhere to federal, state, and local regulations.[5][6] Do not dispose of this chemical down the drain.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Logical Relationships of Personal Protective Equipment
This diagram illustrates the logical hierarchy and rationale for the selection of personal protective equipment.
Caption: Hierarchy of PPE for chemical handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
